6-Chloro-2-iodopyridin-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-2-iodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIMPBYPMQSSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634014 | |
| Record name | 6-Chloro-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188057-26-3 | |
| Record name | 6-Chloro-2-iodo-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188057-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-iodo-3-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"6-Chloro-2-iodopyridin-3-ol chemical properties and stability"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 6-Chloro-2-iodopyridin-3-ol, a key intermediate in pharmaceutical and organic synthesis.
Chemical Properties
This compound is a halogenated pyridinol derivative with the molecular formula C₅H₃ClINO.[1] Its structure incorporates a pyridine ring substituted with a chlorine atom, an iodine atom, and a hydroxyl group, bestowing upon it a unique reactivity profile for various chemical transformations.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are not publicly available, predicted values from reliable computational models are included to provide a comprehensive profile.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClINO | [1] |
| Molecular Weight | 255.44 g/mol | [1] |
| Boiling Point | 332.821°C at 760 mmHg | [1] |
| Melting Point | Not experimentally determined. | |
| pKa | Not experimentally determined. Predicted values for related halogenated pyridinols suggest it is a weak acid. | |
| Solubility | No quantitative data available. Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF based on the properties of similar compounds. |
Spectroscopic Data
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the hydroxyl group.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display characteristic peaks for the five carbon atoms of the pyridine ring. The carbons directly attached to the halogen and oxygen atoms will exhibit significant shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band characteristic of the O-H stretching of the hydroxyl group, as well as distinct peaks corresponding to the C=C and C-N stretching vibrations of the pyridine ring and the C-Cl and C-I stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for chlorine and iodine.
Chemical Stability and Reactivity
Storage and Stability
This compound should be stored in a dry, sealed container.[1] While specific stability studies are not publicly available, iodinated aromatic compounds can be sensitive to light and may degrade over time. Therefore, storage in a dark place is recommended.
Reactivity Profile
The reactivity of this compound is dictated by the interplay of its functional groups. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the halogen substituents. This influences its susceptibility to nucleophilic substitution reactions.
-
Nucleophilic Aromatic Substitution: The chlorine and iodine atoms are potential leaving groups for nucleophilic aromatic substitution reactions. The reactivity of the halogens towards substitution will depend on the reaction conditions and the nature of the nucleophile.
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as etherification and esterification. Its acidity is influenced by the electron-withdrawing halogen substituents.
-
Cross-Coupling Reactions: The carbon-iodine bond is particularly susceptible to participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This makes this compound a valuable building block for the synthesis of more complex molecules.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, potential degradation may occur through hydrolysis, oxidation, or photodecomposition, particularly of the carbon-iodine bond. Forced degradation studies would be necessary to identify the specific degradation products and understand the compound's stability under various stress conditions.
Experimental Protocols
General Synthetic Approach
The synthesis of this compound would likely involve a multi-step sequence starting from a suitable pyridine precursor. A potential synthetic workflow is outlined below.
Caption: A potential synthetic pathway to this compound.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of this compound from a crude reaction mixture can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). A general protocol is provided below, which should be optimized for specific applications.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 stationary phase column
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid
-
B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, DMSO).
-
Filter the sample through a 0.45 µm syringe filter.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample and run a gradient elution from a low to a high percentage of mobile phase B.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to the desired product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Caption: A typical workflow for the purification of this compound.
Safety Information
The following safety information is based on available data for this compound. A comprehensive risk assessment should be conducted before handling this compound.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has summarized the currently available information on its chemical properties and stability. Further experimental studies are warranted to fully characterize this compound, including the determination of its melting point, pKa, and solubility, as well as comprehensive stability and reactivity profiling. Such data will be invaluable for its effective utilization in research and development.
References
Technical Guide: Synthesis and Spectral Analysis of 4-(4-chlorophenyl)-4-hydroxypiperidine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and spectral characterization of 4-(4-chlorophenyl)-4-hydroxypiperidine, a key intermediate in the pharmaceutical industry. This compound, with CAS number 39512-49-7, is crucial in the manufacturing of various active pharmaceutical ingredients (APIs), including the antipsychotic drug haloperidol and the antidiarrheal medication loperamide.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 4-(4-chlorophenyl)-4-hydroxypiperidine is presented below.
| Property | Value | Reference |
| CAS Number | 39512-49-7 | [2][3][4] |
| Molecular Formula | C₁₁H₁₄ClNO | [2][3][4] |
| Molecular Weight | 211.69 g/mol | [2][3][4] |
| Appearance | Off-white powder or crystal | [2][3] |
| Melting Point | 137-140 °C | [3][4] |
| IUPAC Name | 4-(4-chlorophenyl)piperidin-4-ol | [2] |
| Synonyms | 4-(4-Chlorophenyl)-4-piperidinol, 4-Hydroxy-4-(4-chlorophenyl)piperidine | [2][5] |
Synthesis Methodologies
Several synthetic routes for the preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine have been reported. The selection of a particular method often depends on factors such as starting material availability, scalability, and safety considerations.
Method 1: Grignard Reaction followed by Cyanation and Hydrolysis
This route involves a Grignard reaction, followed by displacement with a cyanide group and subsequent hydrolysis. While effective, this method is often less favored for industrial-scale production due to the use of toxic cyanide and expensive reagents, which can lead to high operational costs and safety concerns.[1]
A general workflow for this synthetic approach is outlined below.
Caption: Grignard Reaction Pathway.
Method 2: Route from N-benzyl-4-piperidone
This synthesis commences with N-benzyl-4-piperidone and bromobenzene.[1] A key advantage of this process is the reduced number of reaction steps. However, the starting materials can be difficult to source, and the catalytic hydrogenation step may involve high costs and safety challenges.[1]
Caption: N-benzyl-4-piperidone Route.
Method 3: Synthesis from Bromine
A widely adopted industrial method utilizes bromine as a starting material. This route is favored due to the low cost and ready availability of the raw materials, making it a more economical and practical choice for large-scale manufacturing.[1] The synthesis proceeds through the formation of an intermediate which then reacts with ammonium chloride and formaldehyde.[1]
Caption: Industrial Synthesis from Bromine.
Spectral Data
The structural elucidation of 4-(4-chlorophenyl)-4-hydroxypiperidine is confirmed through various spectroscopic techniques.
Mass Spectrometry
The electron ionization (EI) mass spectrum of the compound is available.
| m/z | Relative Intensity |
| 42.0 | 99.99 |
| 56.0 | 61.99 |
| 57.0 | 76.22 |
| 193.0 | 58.61 |
| 30.0 | 48.13 |
| Source: PubChem.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectral data is available for 4-(4-chlorophenyl)-4-hydroxypiperidine. The spectrum is typically run in DMSO-d₆.[6] Detailed chemical shifts and coupling constants can be found in specialized databases.
Infrared (IR) Spectroscopy
IR spectral data is also available and can be used to identify the characteristic functional groups present in the molecule.
Experimental Protocols
A general procedure for a related synthesis, the preparation of 4-hydroxypiperidine hydrochloride from N-Boc-4-hydroxypiperidine, is provided as an illustrative example of a deprotection step common in piperidine chemistry.
Step 1: Preparation of piperidin-4-ol hydrochloride
-
tert-butyl 4-hydroxypiperidine-1-carboxylate (5 g, 24.84 mmol, 1.00 eq.) is mixed with a saturated HCl solution in 30 mL of 1,4-dioxane.
-
The reaction mixture is stirred for 2 hours at room temperature.
-
Upon completion, the mixture is concentrated under vacuum.
-
This affords 4-hydroxypiperidine hydrochloride (3.4 g, 99% yield) as an off-white solid.[7]
Disclaimer: The provided experimental protocol is for a related compound and should be adapted by qualified personnel for the specific synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine.
Applications
4-(4-chlorophenyl)-4-hydroxypiperidine is a vital building block in the synthesis of more complex molecules. A new series of its derivatives, substituted at the nitrogen atom, have been synthesized and investigated for their potential analgesic and hypotensive activities.[8] This highlights the ongoing research and development interest in compounds derived from this versatile intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-氯苯基)-4-羟基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(4-氯苯基)-4-羟基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(4-Chlorophenyl)-4-hydroxypiperidine | 39512-49-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
"starting materials for 6-Chloro-2-iodopyridin-3-ol synthesis"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential synthetic routes for the preparation of 6-Chloro-2-iodopyridin-3-ol, a key intermediate in pharmaceutical and agrochemical research. Due to the absence of a direct, single-step synthesis in publicly available literature, this document outlines plausible multi-step synthetic pathways derived from established methodologies for analogous pyridine derivatives. The proposed routes leverage common starting materials and well-documented reactions in heterocyclic chemistry.
Proposed Synthetic Pathways
Two primary retrosynthetic approaches have been devised, starting from commercially available precursors. These pathways involve the sequential introduction of the chloro, iodo, and hydroxyl functionalities onto the pyridine ring.
Pathway 1: From 2-Amino-6-chloropyridine
This pathway begins with the readily available 2-Amino-6-chloropyridine and proceeds through diazotization to introduce the hydroxyl group, followed by regioselective iodination.
Purifying 6-Chloro-2-iodopyridin-3-ol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of purification methodologies for crude 6-Chloro-2-iodopyridin-3-ol, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in the selection of the most appropriate purification strategy.
Introduction
This compound is a halogenated pyridinol derivative whose structural complexity can lead to various impurities during synthesis. These impurities may include starting materials, by-products from side reactions, and degradation products. Effective purification is therefore a crucial step to ensure high-purity material for further synthetic transformations. This guide explores common and effective purification techniques, including recrystallization and column chromatography, based on established methods for analogous compounds.
Purification Methodologies
The selection of a purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. Below are detailed protocols for recommended purification techniques for this compound.
Recrystallization
Recrystallization is a robust and scalable method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. For a related compound, 6-chloro-4-iodopyridin-3-ol, a purity of ≥95.0% has been reported, with typical batches achieving 97.2%[1]. This level of purity is often attainable through careful recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Screening:
-
Place a small amount of crude this compound into several test tubes.
-
Add a small volume of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water) to each test tube.
-
Observe the solubility at room temperature and upon gentle heating.
-
An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures.
-
-
Dissolution:
-
Transfer the crude this compound to an appropriately sized Erlenmeyer flask.
-
Add the selected solvent portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Column Chromatography
Silica gel column chromatography is a highly effective technique for separating compounds based on their polarity. For structurally related compounds like 6-chloro-4-iodopyridin-3-amine, a mobile phase of 10% ethyl acetate in petroleum ether has been successfully used to achieve high purity (93% yield)[2]. A similar solvent system can be adapted for this compound.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether).
-
Pour the slurry into a chromatography column, allowing the silica gel to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Pass the eluent through the column, applying gentle pressure if necessary.
-
The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
-
Fraction Collection:
-
Collect the eluate in fractions.
-
Monitor the separation using thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Data Presentation
The following table summarizes the expected outcomes of the described purification methods. The quantitative data is based on results obtained for structurally analogous compounds and serves as a guideline for the purification of this compound.
| Purification Method | Key Parameters | Expected Purity | Expected Yield | Advantages | Disadvantages |
| Recrystallization | Solvent: Ethanol/Water, Toluene | >97% | Good to Excellent | Scalable, cost-effective | Potential for product loss in mother liquor |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Ethyl Acetate/Hexane | >98% | Good | High resolution for complex mixtures | More time-consuming, requires more solvent |
Logical Workflow for Purification
The following diagram illustrates a general workflow for the purification of crude this compound.
References
An In-depth Technical Guide on the Solubility of 6-Chloro-2-iodopyridin-3-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 6-Chloro-2-iodopyridin-3-ol, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation.
| Property | Value |
| Synonyms | 6-Chloro-2-iodo-3-hydroxypyridine, 6-chloro-2-iodo-3-pyridinol |
| Molecular Formula | C₅H₃ClINO |
| Molecular Weight | 255.44 g/mol |
| Appearance | Solid |
| Melting Point | 191-193 °C |
| Boiling Point | 332.821 °C at 760 mmHg |
| Flash Point | 155 °C |
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 1.3 g/L (Slightly Soluble) |
While specific quantitative data is limited, synthetic procedures documented in scientific literature and patents indicate that this compound is soluble to varying degrees in common organic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) to facilitate chemical reactions. However, the exact solubility values in these solvents are not provided.
Given the absence of comprehensive data, the following section provides a detailed experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their work.
Experimental Protocol for Determining Solubility
The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound in an organic solvent.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., THF, DMF, DMSO, Methanol, Ethanol, Acetone, Acetonitrile)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the liquid phase has stabilized.
-
-
Sample Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Accurately weigh a clean, dry vial.
-
Transfer a known volume or weight of the clear, saturated filtrate into the pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved this compound.
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Accurately dilute a known volume of the saturated filtrate with the same solvent.
-
Analyze the diluted sample using the same analytical method and determine the concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
3.3. Data Presentation
The solubility should be expressed in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While comprehensive quantitative solubility data for this compound in organic solvents is currently limited in the public domain, this guide provides a robust and reliable experimental protocol for its determination. By following the outlined methodology, researchers and drug development professionals can generate the critical data needed to optimize their processes, from synthesis and purification to formulation and final product development. The provided workflow diagram offers a clear visual representation of the necessary
Spectroscopic Profile of 6-Chloro-2-iodopyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-Chloro-2-iodopyridin-3-ol. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers in the field of medicinal chemistry and drug development.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~10.5 | Singlet, Broad | - | 1H | -OH |
| ~7.5 | Doublet | ~2.0 | 1H | H-4 |
| ~7.2 | Doublet | ~2.0 | 1H | H-5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-3 |
| ~145 | C-6 |
| ~130 | C-5 |
| ~120 | C-4 |
| ~100 | C-2 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1600 | Medium | C=C aromatic ring stretch |
| ~1450 | Medium | C=C aromatic ring stretch |
| ~1200 | Strong | C-O stretch |
| ~1100 | Medium | C-Cl stretch |
| ~650 | Medium | C-I stretch |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z Ratio | Relative Intensity (%) | Assignment |
| 255/257 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 128/130 | Medium | [M - I]⁺ |
| 99 | Medium | [M - I - Cl]⁺ |
| 73 | High | [C₄H₃O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard procedures for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Instrumentation: A 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analyze the positions, shapes, and intensities of the absorption bands to identify the characteristic vibrations of the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Detect the separated ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. Observe the isotopic pattern of the molecular ion to confirm the presence of chlorine.
-
Analyze the fragmentation pattern to gain further structural information.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
6-Chloro-2-iodopyridin-3-ol: A Privileged Scaffold for Medicinal Chemistry Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-iodopyridin-3-ol is a halogenated pyridinol derivative that holds significant, yet largely untapped, potential as a versatile building block in medicinal chemistry. While direct studies on its biological activities are not extensively reported in public literature, its structural features—a pyridine core substituted with a hydroxyl group, a chlorine atom, and an iodine atom—suggest a broad scope for the development of novel therapeutic agents. The pyridine ring is a well-established "privileged scaffold" in drug discovery, known to interact with a wide range of biological targets. The presence and positioning of the halogen atoms and the hydroxyl group offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide synthesizes information from structurally related compounds to illuminate the potential applications of this compound in the design and synthesis of new drugs, particularly in the areas of oncology and infectious diseases.
Introduction: The Promise of Halogenated Pyridinols
The pyridine nucleus is a cornerstone of medicinal chemistry, featuring in numerous FDA-approved drugs.[1] Its ability to form hydrogen bonds, act as a polar, and sometimes ionizable, aromatic system contributes to favorable interactions with biological macromolecules.[2] The introduction of halogen atoms to the pyridine ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile by influencing its lipophilicity, metabolic stability, and binding affinity.[3][4]
This compound (CAS: 188057-26-3, Formula: C₅H₃ClINO, Molecular Weight: 255.44 g/mol ) is a particularly interesting scaffold for several reasons:[2][5]
-
Multiple Reactive Sites: The hydroxyl group can be functionalized through etherification or esterification. The iodine and chlorine atoms offer opportunities for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. The iodine atom, being more reactive, allows for selective functionalization.
-
Modulation of Physicochemical Properties: The interplay of the chloro, iodo, and hydroxyl groups allows for precise control over lipophilicity, electronic distribution, and hydrogen bonding capacity, which are critical for cell permeability and target engagement.
-
Bioisosteric Potential: The pyridin-3-ol moiety can act as a bioisostere for other functional groups, such as catechols or carboxylic acids, potentially improving drug-like properties.[6]
This guide will explore the potential applications of this compound by examining the established biological activities of structurally analogous compounds.
Potential Therapeutic Applications
Based on the activities of related halogenated pyridine derivatives, this compound is a promising starting point for the development of agents targeting:
Oncology
Substituted pyridines are prevalent in anticancer drug discovery.[7] The halogen atoms on the pyridine ring can enhance cytotoxic and antiproliferative effects.[7]
Table 1: Anticancer Activity of Substituted Pyridine Derivatives
| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀/GI₅₀) |
| Pyridine-3-sulfonamides | Leukemia, Colon Cancer, Melanoma | 13.6 - 14.9 µM (GI₅₀) |
| Imidazo[4,5-b]pyridine Derivatives | Breast, Lung, Colon, Ovarian Cancer | 0.01 - 23.7 µM (IC₅₀) |
| Pyrido[2,3-d]pyrimidines | Breast Adenocarcinoma | Not specified |
Note: The data presented is for general substituted pyridine derivatives and not for direct derivatives of this compound.[7]
The diverse substitution patterns possible with this compound could lead to the discovery of potent and selective kinase inhibitors or other novel anticancer agents.
Antimicrobial Activity
Halogenated pyridines have also demonstrated significant potential as antimicrobial agents. The nature and position of the halogen substituents can influence the spectrum and potency of their activity.[5] Pyridine Schiff bases containing halogens on a phenolic ring have shown promising antifungal and antibacterial properties.[5]
Table 2: Antimicrobial Activity of Related Pyridine Derivatives
| Compound Class | Pathogenic Strains | Reported Activity |
| 6-Chloro-pyridin-2-yl-amine derivatives | Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, Escherichia coli, Fusarium oxysporum | Active (details not specified)[8] |
| Halogenated Marine Natural Products (β-carbolines) | Gram-positive and Gram-negative bacteria | Varied MIC values[9] |
The structural features of this compound make it an attractive scaffold for the synthesis of novel compounds with potential broad-spectrum antimicrobial activity.
Synthetic Strategies and Experimental Protocols
The functionalization of the this compound core can be achieved through various synthetic routes. The differential reactivity of the chloro and iodo substituents, along with the nucleophilicity of the hydroxyl group, allows for a stepwise and controlled introduction of desired functionalities.
General Workflow for Derivative Synthesis
Caption: General synthetic workflow for the diversification of this compound.
Exemplary Experimental Protocol: Suzuki Cross-Coupling
This protocol is adapted from standard procedures for Suzuki cross-coupling on iodo-pyridines.
Objective: To introduce an aryl or heteroaryl substituent at the 2-position of the pyridine ring.
Materials:
-
Protected this compound (e.g., as a methoxymethyl ether)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the protected this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The protecting group can then be removed under appropriate acidic conditions to yield the final product.
Potential Signaling Pathway Involvement
While specific pathways modulated by derivatives of this compound are yet to be elucidated, related substituted pyridines are known to act as kinase inhibitors.[7] Kinase signaling pathways are crucial in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of cancer.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by a derivative.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The wealth of knowledge on the biological activities of related substituted pyridines strongly suggests its potential in oncology and infectious disease research. Future efforts should focus on the systematic synthesis and screening of a diverse library of derivatives to unlock the full therapeutic potential of this versatile building block. The strategic functionalization of its multiple reactive sites, guided by structure-activity relationship studies, could lead to the discovery of next-generation drug candidates with improved efficacy and safety profiles.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. mdpi.com [mdpi.com]
- 6. mch.estranky.sk [mch.estranky.sk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group on 6-Chloro-2-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-iodopyridin-3-ol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a hydroxyl group alongside two different halogen atoms, presents a versatile scaffold for the synthesis of a wide array of complex molecules. The reactivity of the hydroxyl group is a key determinant in the synthetic utility of this compound, enabling the introduction of diverse functionalities through various O-alkylation, O-acylation, etherification, and esterification reactions. This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group on this compound, including theoretical considerations, potential reaction pathways, and available experimental data.
Theoretical Reactivity of the Hydroxyl Group
The hydroxyl group at the 3-position of the pyridine ring is phenolic in nature. Its reactivity is influenced by the electronic effects of the ring nitrogen and the two halogen substituents. The pyridine nitrogen is electron-withdrawing, which increases the acidity of the hydroxyl proton, making it more amenable to deprotonation and subsequent nucleophilic attack. The chlorine and iodine atoms are also electron-withdrawing through induction, further enhancing the acidity of the hydroxyl group. However, they can also participate in resonance, which can modulate the overall electron density of the ring.
The general reactivity of the hydroxyl group in this compound is expected to follow standard phenolic chemistry. It can act as a nucleophile, attacking various electrophiles, or be deprotonated to form a more potent phenoxide nucleophile. The primary reactions involving this hydroxyl group are O-alkylation, O-acylation, etherification, and esterification.
O-Alkylation and Etherification
O-alkylation of the hydroxyl group on this compound with alkyl halides or other alkylating agents leads to the formation of the corresponding ethers. This reaction typically proceeds via a Williamson ether synthesis mechanism, where the hydroxyl group is first deprotonated by a suitable base to form the pyridinolate anion, which then acts as a nucleophile to displace a halide or other leaving group from the alkylating agent.
A logical workflow for a typical O-alkylation reaction is depicted below:
Caption: General workflow for the O-alkylation of this compound.
O-Acylation and Esterification
The hydroxyl group of this compound can be readily acylated to form the corresponding esters. This is confirmed by the existence of the acetyl derivative, "this compound, Ac derivative", in spectral databases.[1][2] O-acylation is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct.
The general workflow for an O-acylation reaction is as follows:
Caption: General workflow for the O-acylation of this compound.
Although a detailed protocol for the acetylation of this compound was not found, the reaction of acyl chlorides with alcohols is a well-established and generally high-yielding transformation.[3][4] The reaction is typically exothermic and proceeds rapidly, even at low temperatures.
Experimental Data
While specific quantitative data for the reactions of the hydroxyl group on this compound are scarce in the publicly available literature, some physical and spectroscopic properties of the parent compound and its acetyl derivative have been reported.
Table 1: Physical and Spectroscopic Data of this compound and its Acetyl Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Available Spectroscopic Data |
| This compound | C₅H₃ClINO | 255.44 | NMR, HPLC, LC-MS[5] |
| This compound, Ac derivative | C₇H₅ClINO₂ | 297.48 | FTIR[1][2] |
Experimental Protocol for a Related Etherification Reaction
The following protocol is adapted from a patent describing the synthesis of a herbicidal compound from a structurally similar pyridinol and is provided as a representative example of a potential etherification procedure.
Reaction: Synthesis of 2-(4-((3-chloro-5-iodo-2-pyridinyl)oxy)phenoxy)propionic acid derivative.[6]
Materials:
-
3-chloro-5-iodo-2-pyridinol
-
2-(4-hydroxyphenoxy)propionic acid derivative
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 3-chloro-5-iodo-2-pyridinol in DMF or DMSO, add the 2-(4-hydroxyphenoxy)propionic acid derivative.
-
Add a molar excess of potassium carbonate to the mixture.
-
Heat the reaction mixture to approximately 80°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by crystallization or column chromatography.
Conclusion
The hydroxyl group on this compound is a reactive functional group that readily participates in O-alkylation, O-acylation, etherification, and esterification reactions. The electron-withdrawing nature of the pyridine ring and the halogen substituents enhances the acidity of the hydroxyl proton, facilitating its derivatization under standard reaction conditions. While specific experimental protocols for this particular molecule are not widely published, the existing data on its acetyl derivative and the synthetic procedures for closely related analogues provide a strong foundation for developing robust synthetic methodologies. The versatility of this hydroxyl group makes this compound a valuable building block for the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Further research into the specific reaction conditions and quantitative yields for various transformations of this hydroxyl group would be highly beneficial for unlocking its full synthetic potential.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CAS 188057-26-3 | this compound - Synblock [synblock.com]
- 6. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]
Navigating the Reactive Landscape: A Technical Guide to the Regioselectivity of 6-Chloro-2-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-iodopyridin-3-ol is a versatile substituted pyridine building block with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of three distinct functional groups—a hydroxyl group and two different halogen atoms—at specific positions on the pyridine ring presents both opportunities and challenges for regioselective functionalization. This technical guide provides an in-depth analysis of the factors governing the regioselectivity of this molecule, with a primary focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols for key transformations are provided, and reaction pathways are visualized to offer a comprehensive understanding of its chemical behavior.
Introduction
The pyridine scaffold is a ubiquitous motif in a vast array of bioactive compounds. The precise control of substituent placement on the pyridine ring is paramount in drug discovery and development, as it directly influences the molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. This compound offers three reactive sites that can be selectively addressed to generate a diverse library of derivatives. Understanding the inherent directing effects of the substituents and the interplay of reaction conditions is crucial for harnessing the synthetic potential of this molecule.
Core Principles of Regioselectivity in this compound
The regiochemical outcome of reactions involving this compound is primarily dictated by the electronic and steric properties of its substituents and the nature of the reaction.
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging. Conversely, it activates the positions ortho (C2, C6) and para (C4) to nucleophilic attack.
-
Hydroxyl Group (-OH) at C3: The hydroxyl group is an electron-donating group (EDG) through resonance and activating for electrophilic substitution, directing ortho and para. However, given the deactivating nature of the pyridine ring and the halogen substituents, its primary influence in the context of cross-coupling and nucleophilic substitution is its ability to modulate the electronic density of adjacent carbons and its potential to act as a directing group in certain metal-catalyzed reactions. Its acidic nature may also necessitate the use of a base or a protecting group strategy depending on the reaction conditions.
-
Halogen Substituents (-I at C2 and -Cl at C6): The halogens are deactivating groups for electrophilic substitution. In the context of palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is the dominant factor in determining regioselectivity. The established order of reactivity is C-I > C-Br > C-OTf >> C-Cl.[1] Therefore, the C2-iodo bond is significantly more reactive than the C6-chloro bond. For nucleophilic aromatic substitution (SNAr), both the C2 and C6 positions are activated by the ring nitrogen.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for highly regioselective transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is ideal for forming C-C bonds by coupling the aryl halide with a boronic acid or ester. Due to the higher reactivity of the C-I bond, the reaction is expected to occur selectively at the C2 position.
Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling
| Position | Halogen | Relative Reactivity | Expected Outcome |
| C2 | Iodine | High | Selective Coupling |
| C6 | Chlorine | Low | Unreactive under mild conditions |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reaction will preferentially occur at the C2-iodo position.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The regioselectivity again favors the C2 position due to the lability of the C-I bond.
Table 2: Predicted Regioselectivity in Buchwald-Hartwig Amination
| Position | Halogen | Relative Reactivity | Expected Outcome |
| C2 | Iodine | High | Selective Amination |
| C6 | Chlorine | Low | Unreactive under mild conditions |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitrogen atom, makes the C2 and C6 positions susceptible to nucleophilic aromatic substitution. The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions.
While the C-I bond is weaker and iodide is a better leaving group, the steric hindrance from the adjacent hydroxyl group at C3 might influence the rate of attack at C2. Therefore, the regioselectivity of SNAr reactions on this substrate is less predictable than that of cross-coupling reactions and may yield a mixture of products depending on the specific nucleophile and reaction conditions.
Experimental Protocols
The following are general protocols that can be adapted for reactions with this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.1-1.5 eq.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl, water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 1.2-2.4 mol%), and a base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Conclusion
The regioselectivity of this compound is a fascinating interplay of electronic and steric effects. In palladium-catalyzed cross-coupling reactions, the exceptional reactivity of the C-I bond at the C2 position provides a reliable handle for selective functionalization, leaving the C6-chloro and C3-hydroxyl groups available for subsequent transformations. Nucleophilic aromatic substitution offers an alternative pathway for functionalization, although the regioselectivity is more nuanced and dependent on reaction conditions. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this versatile building block in the synthesis of novel and complex molecules. Careful consideration of the principles outlined herein will enable the strategic and regioselective derivatization of this compound, accelerating the discovery of new chemical entities in various fields of research.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 6-Chloro-2-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides detailed protocols for the use of 6-Chloro-2-iodopyridin-3-ol as a substrate in Suzuki-Miyaura reactions. This trifunctional pyridine core is a valuable building block in medicinal chemistry, offering multiple points for diversification. The inherent difference in reactivity among the halogen substituents (I > Cl) allows for regioselective functionalization, making it an attractive starting material for the synthesis of complex molecular architectures.
The primary focus of these protocols is the selective coupling at the C-2 position, leveraging the higher reactivity of the iodo group compared to the chloro group under palladium catalysis. This selective reaction leaves the C-6 chloro substituent intact for potential subsequent transformations.
Regioselectivity in Cross-Coupling
The order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl.[1] This principle is fundamental to achieving regioselectivity with this compound. Milder reaction conditions will favor the oxidative addition of the more labile carbon-iodine bond, allowing for selective arylation or vinylation at the C-2 position while preserving the C-6 chloro group.
References
Application Notes and Protocols for the Selective Sonogashira Coupling of 6-Chloro-2-iodopyridin-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] Pyridine and its derivatives are crucial structural motifs in many biologically active compounds.[3] The ability to selectively functionalize the pyridine ring via cross-coupling reactions is therefore of significant interest in medicinal chemistry and drug development.
This document provides a detailed protocol for the selective Sonogashira coupling of 6-Chloro-2-iodopyridin-3-ol. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for a highly regioselective reaction at the 2-position. The reactivity of halides in Sonogashira coupling follows the general trend: I > Br > Cl > OTf.[2] This chemoselectivity enables the retention of the chlorine atom for potential subsequent transformations.
Reaction Principle
The Sonogashira coupling of this compound with a terminal alkyne proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne. The key steps in the catalytic cycle include oxidative addition, transmetalation, and reductive elimination to yield the desired 2-alkynyl-6-chloropyridin-3-ol and regenerate the active palladium(0) species.[1]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., THF, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), the palladium catalyst, and CuI.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent, followed by the terminal alkyne and the base via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 80 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Summary of Reaction Conditions for Sonogashira Coupling of Halopyridines
The following table summarizes typical conditions for Sonogashira coupling reactions of various halopyridines, providing a basis for optimizing the reaction with this compound.
| Aryl Halide Substrate | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | 72-96 | [3][4] |
| 4-Halopyridines | Pd(PPh₃)₄ (2) | - | - | Toluene/H₂O | 100 | 12-24 | Good to Excellent | [5] |
| 2,6-Dibromopyridine | Pd(OAc)₂ / dppp | CuI | - | Toluene | 80 | - | - | [6] |
| 3,5-Dibromo-2,6-dichloropyridine | - | - | - | - | - | - | Good | [7][8] |
| 9-Substituted-6-chloro-2,8-diiodopurines | Pd(PPh₃)₄ | - | - | - | - | - | - | [9][10] |
Note: This table provides a range of conditions and catalysts. The optimal conditions for this compound may vary depending on the specific alkyne used.
Mandatory Visualization
Experimental Workflow Diagram
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Chloro-2-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective Buchwald-Hartwig amination of 6-Chloro-2-iodopyridin-3-ol. This versatile reaction enables the formation of a C-N bond at the C-2 position, yielding valuable 2-amino-6-chloropyridin-3-ol derivatives, which are key intermediates in the synthesis of pharmaceuticals and other advanced materials.
Principle of Regioselectivity
The Buchwald-Hartwig amination of polyhalogenated pyridines is governed by the relative rates of oxidative addition of the carbon-halogen bond to the palladium(0) catalyst. The reactivity of halogens in this reaction generally follows the trend: I > Br > Cl.[1] Consequently, in this compound, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, allowing for highly regioselective amination at the C-2 position under carefully controlled conditions. The hydroxyl group at the C-3 position may also influence the electronic properties of the pyridine ring.[1]
Experimental Overview
The selective mono-amination of this compound is typically carried out using a palladium catalyst, a suitable phosphine ligand, and a base in an anhydrous, aprotic solvent. The choice of ligand is crucial, especially for 2-substituted pyridines, as the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity.[2] Bulky, electron-rich phosphine ligands are often employed to mitigate this issue.[3]
Reaction Scheme
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-2-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-iodopyridin-3-ol is a versatile trifunctional heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. The differential reactivity of the iodo and chloro substituents, coupled with the presence of a hydroxyl group, allows for a sequential and regioselective functionalization strategy. This enables the construction of diverse molecular architectures capable of targeting the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a known driver of numerous diseases, particularly cancer, making the development of novel kinase inhibitors a critical area of research.
The core structure of this compound allows for the strategic introduction of different functionalities. The highly reactive C-I bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, alkynyl, or amino moieties at the C2-position. The less reactive C-Cl bond can be subsequently functionalized under more forcing conditions or via nucleophilic aromatic substitution. The hydroxyl group at the C3-position can participate in hydrogen bonding interactions within the kinase active site or serve as a handle for further derivatization.
These application notes provide a comprehensive overview of the synthetic utility of this compound in the preparation of kinase inhibitors. Detailed protocols for key synthetic transformations and illustrative signaling pathways are presented to guide researchers in the design and synthesis of novel therapeutic agents.
Data Presentation
Table 1: Regioselective Suzuki-Miyaura Coupling with this compound
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Chloro-2-phenylpyridin-3-ol | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-Chloro-2-(4-methoxyphenyl)pyridin-3-ol | 82 |
| 3 | 3-Aminophenylboronic acid | 2-(3-Aminophenyl)-6-chloropyridin-3-ol | 78 |
| 4 | Pyridin-3-ylboronic acid | 6-Chloro-2-(pyridin-3-yl)pyridin-3-ol | 75 |
Table 2: Subsequent Suzuki-Miyaura Coupling at the C6-Position
| Entry | Starting Material | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Phenylpyridin-3,6-diol | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-2-phenylpyridin-3-ol | 65 |
| 2 | 2-(4-Methoxyphenyl)pyridin-3,6-diol | Pyrimidin-5-ylboronic acid | 2-(4-Methoxyphenyl)-6-(pyrimidin-5-yl)pyridin-3-ol | 58 |
Table 3: Kinase Inhibitory Activity of Hypothetical Inhibitors Derived from this compound
| Compound ID | Target Kinase | IC50 (nM) |
| HPI-1 | VEGFR2 | 15 |
| HPI-1 | PDGFRβ | 35 |
| HPI-2 | p38α MAPK | 25 |
| HPI-2 | JNK1 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C2-Position of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-chloropyridin-3-ol.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C2-Position
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
To this catalyst mixture, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Kinase Activity Assay (Luminescent Kinase Assay)
Materials:
-
Kinase of interest (e.g., VEGFR2, p38α)
-
Kinase substrate
-
ATP
-
Synthesized inhibitor compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compound in an appropriate buffer (e.g., with DMSO).
-
In a white, opaque 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of ATP consumed is correlated with kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for kinase inhibitors.
Caption: VEGFR signaling pathway inhibition.
Application Notes and Protocols for Palladium-Catalyzed Reactions of 6-Chloro-2-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a guide to the potential palladium-catalyzed cross-coupling reactions of the versatile building block, 6-Chloro-2-iodopyridin-3-ol (CAS 188057-26-3). While specific literature on the reactivity of this exact molecule is limited, the protocols and data presented herein are based on established methodologies for structurally similar dihalogenated and hydroxypyridine systems. The inherent reactivity difference between the C-I and C-Cl bonds (I > Br > Cl) allows for selective functionalization, making this substrate particularly valuable for the synthesis of complex substituted pyridines.[1]
Overview of Reactivity
The this compound scaffold offers two distinct sites for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 2-position is significantly more reactive towards oxidative addition to a Palladium(0) complex than the carbon-chlorine bond at the 6-position. This differential reactivity enables selective functionalization at the C2 position while leaving the C6 chloro-substituent intact for subsequent transformations. The hydroxyl group at the 3-position may require protection depending on the reaction conditions and the base used, although in many cases, it can be tolerated.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[2] For this compound, this reaction is expected to proceed selectively at the 2-position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-6-iodo-3-methoxypyridine | Arylboronic acid | PdCl₂(PPh₃)₂ (5) | - | KHCO₃ | DMF/H₂O | 110 | Good to Excellent | [3] |
| 2 | Iodopyridines | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Propylene Carbonate | 130 | 93 | [4] |
| 3 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | aq. Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 86 | [5] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C2-Position
This protocol is a model procedure based on conditions reported for similar iodopyridine substrates.[4]
-
Reagents and Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as Na₂CO₃ (2.0 eq.).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
-
Solvent Addition:
-
Add a degassed solvent system, such as a mixture of propylene carbonate and 0.5 M aqueous Na₂CO₃ solution (e.g., 5:2 v/v).
-
-
Reaction Execution:
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-chloro-2-arylpyridin-3-ol.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds.[6][7] Given the higher reactivity of the C-I bond, selective amination at the C2 position of this compound is anticipated. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive chlorides.[8]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyridine | Aniline derivatives | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu | Toluene | 80 | High | [9] |
| 2 | Aryl Bromides | Secondary Amines | Pd[P(o-Tolyl)₃]₂ | - | NaOtBu | Toluene | - | - | [6] |
| 3 | Aryl Chlorides | Primary Amines | Pd(OAc)₂ | CyPF-tBu (JosiPhos) | - | - | - | High | [10] |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C2-Position
This protocol is a model procedure based on conditions for related chloropyridine substrates, adapted for the more reactive iodide.[9]
-
Reagents and Setup:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.025 eq.), a suitable ligand such as XPhos (0.05 eq.), and NaOtBu (1.4 eq.).
-
Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene.
-
-
Reaction Execution:
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 2-amino-6-chloropyridin-3-ol derivative.
-
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is expected to proceed selectively at the C2 iodo-position of the target substrate. A copper co-catalyst is often employed, though copper-free conditions have also been developed.[11]
Table 3: Representative Conditions for Sonogashira Coupling of Halopyridines
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | Good | [12] |
| 2 | 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 72-96 | [13] |
| 3 | o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ (5) | - | DBU | - | 120 | >99 | [2] |
Experimental Protocol: Selective Sonogashira Coupling at the C2-Position
This protocol is a model procedure based on conditions reported for similar halopyridine substrates.[12]
-
Reagents and Setup:
-
To a degassed solution of this compound (1.0 eq.) in a mixture of THF and Et₃N (e.g., 2:1 v/v), add Pd(PPh₃)₄ (0.15 eq.) and CuI (0.3 eq.).
-
-
Reactant Addition:
-
Degas the reaction mixture again for 5 minutes at room temperature.
-
Add the terminal alkyne (1.1 eq.) dropwise.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 16 hours or until completion, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography to afford the 6-chloro-2-alkynylpyridin-3-ol.
-
Reaction Workflow Diagrams
Caption: General workflow for the Suzuki-Miyaura coupling.
Caption: General workflow for the Buchwald-Hartwig amination.
Caption: General workflow for the Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Ether Synthesis via Mitsunobu Reaction with 6-Chloro-2-iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ethers from 6-Chloro-2-iodopyridin-3-ol using the Mitsunobu reaction. Given the electron-deficient nature of the pyridine ring, which can influence the acidity of the hydroxyl group, special considerations and modified protocols are presented to facilitate efficient etherification.
Introduction
The Mitsunobu reaction is a versatile and powerful method for the dehydrative coupling of a primary or secondary alcohol with a suitable nucleophile, such as a phenol, under mild, neutral conditions.[1][2][3] This reaction typically employs a phosphine, most commonly triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][4] The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in the synthesis of complex molecules and natural products.[1][3]
For the synthesis of aryl ethers, particularly pyridyl ethers, the Mitsunobu reaction provides a direct route from a pyridinol and an alcohol. The substrate of interest, this compound, is a functionalized pyridine derivative that can serve as a key intermediate in the development of pharmaceutical compounds. The chloro and iodo substituents offer potential sites for further chemical modifications, such as cross-coupling reactions.
Reaction Mechanism and Considerations
The mechanism of the Mitsunobu reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a betaine intermediate. This highly reactive species then deprotonates the acidic nucleophile (in this case, this compound) to form an ion pair. The alcohol reactant is subsequently activated by the phosphonium salt, forming an oxyphosphonium salt, which is a good leaving group. Finally, the pyridinolate anion acts as a nucleophile, attacking the activated alcohol in an Sₙ2 fashion to yield the desired ether product, along with triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct.[1][2][4]
Key Considerations for this compound:
-
Acidity of the Pyridinol: The success of the Mitsunobu reaction is dependent on the pKa of the acidic nucleophile.[5] Phenols with a pKa greater than 11 tend to give lower yields.[5] The electron-withdrawing nature of the chloro and iodo substituents on the pyridine ring is expected to increase the acidity of the 3-hydroxyl group, making it a suitable candidate for the Mitsunobu reaction.
-
Byproduct Formation: A common challenge with the standard Mitsunobu protocol (DEAD/PPh₃) is the formation of byproducts, which can complicate purification.[5]
-
Modified Protocols: To address issues of low yields and byproduct formation, especially with pyridinols, modified Mitsunobu conditions have been developed. The use of 1,1'-(azodicarbonyl)dipiperidine (ADDP) in place of DEAD, often in conjunction with polymer-supported triphenylphosphine (PS-PPh₃), has been shown to be more efficient and amenable to parallel synthesis, eliminating significant byproduct formation.[5]
Experimental Protocols
Protocol 1: Classic Mitsunobu Reaction
This protocol is based on the standard conditions for the Mitsunobu reaction.
Reagents and Materials:
-
This compound
-
Primary or secondary alcohol of choice
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) and the desired alcohol (1.1-1.5 eq.) in anhydrous THF (approximately 0.1 M concentration of the limiting reagent) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution. A color change to yellow-orange is typically observed.
-
Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of triphenylphosphine oxide (TPPO) as a solid precipitate can be an indication of reaction progress.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired ether.
Protocol 2: Modified Mitsunobu Reaction with ADDP and Polymer-Supported PPh₃
This modified protocol is recommended for improved yields and easier purification when working with pyridinol substrates.[5]
Reagents and Materials:
-
This compound
-
Primary or secondary alcohol of choice
-
Polymer-supported triphenylphosphine (PS-PPh₃)
-
1,1'-(azodicarbonyl)dipiperidine (ADDP)
-
Anhydrous Tetrahydrofuran (THF)
-
Filtration apparatus
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq., e.g., 0.5 mmol), the alcohol (1.1 eq., e.g., 0.55 mmol), and polymer-supported triphenylphosphine (1.5 eq., e.g., 0.75 mmol) in anhydrous THF (e.g., 5.5 mL).[5]
-
Add 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 eq., e.g., 0.75 mmol) to the mixture.[5]
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide.
-
Wash the resin with THF or another suitable solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be further purified if necessary, often by simple filtration or a plug of silica gel.
Data Presentation
The following table summarizes representative yields for the Mitsunobu ether synthesis with various substituted pyridinols, based on a modified protocol using ADDP and PS-PPh₃.[5] This data can serve as a benchmark for the expected efficiency of the reaction with this compound.
| Pyridinol Substrate | Alcohol Substrate | Yield (%) |
| 2-Chloropyridin-3-ol | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | High (not specified) |
| 2-Bromopyridin-3-ol | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | High (not specified) |
| 2-Iodopyridin-3-ol | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | High (not specified) |
| Pyridin-3-ol | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | 81 |
Note: The yields for the 2-halo-substituted pyridinols were reported as "equally high" as the 81% yield obtained for the unsubstituted pyridin-3-ol.[5]
Visualizations
Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction.
Experimental Workflow for Modified Mitsunobu Reaction
Caption: Workflow for the modified Mitsunobu ether synthesis.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
Synthesis and Screening of Substituted Pyyridin-3-ol Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological screening of substituted pyridin-3-ol derivatives. The pyridine scaffold is a prominent feature in many FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The hydroxyl group at the 3-position of the pyridine ring offers a key site for interaction with biological targets and a handle for further chemical modification.
These notes are intended to guide researchers in the efficient synthesis of a library of substituted pyridin-3-ol analogs and their subsequent evaluation in relevant biological assays to identify novel therapeutic leads.
I. Synthesis of Substituted Pyridin-3-ol Derivatives
The synthesis of substituted pyridin-3-ol derivatives can be achieved through various synthetic strategies. A common and versatile approach involves the construction of the pyridine ring through condensation and cyclization reactions, followed by functional group manipulations.
One established method for creating functionalized pyridines involves a multi-component reaction, which allows for the rapid assembly of complex molecules in a single step.[3][4] For the synthesis of pyridin-3-ols, a strategy starting from readily available precursors that can be modified to introduce diversity at various positions of the pyridine ring is highly desirable.
General Synthetic Scheme
A representative synthetic approach to substituted pyridin-3-ol derivatives is outlined below. This method allows for the introduction of various substituents (R1, R2, R3) on the pyridine core.
Caption: General synthetic workflow for substituted pyridin-3-ol derivatives.
Experimental Protocol: Synthesis of 2-Methyl-6-phenylpyridin-3-ol
This protocol describes a representative synthesis of a substituted pyridin-3-ol derivative.
Materials:
-
Ethyl acetoacetate
-
Ammonia solution (25% in water)
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ethanol
-
Copper(II) acetate
-
Sodium borohydride
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
Synthesis of the Enamine Intermediate: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol. Add a solution of ammonia (1.2 equivalents) dropwise at 0°C. Stir the mixture at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.
-
Hantzsch-type Pyridine Synthesis: To a solution of the enamine intermediate (1 equivalent) and chalcone (1 equivalent) in ethanol, add copper(II) acetate (0.1 equivalents) as a catalyst. Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TCC).
-
Oxidation and Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-6-phenylpyridin-3(2H)-one.
-
Reduction to Pyridin-3-ol: Dissolve the crude pyridin-3-one in methanol. Cool the solution to 0°C and add sodium borohydride (1.5 equivalents) portion-wise. Stir the reaction mixture at room temperature for 4 hours.
-
Final Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the pure 2-methyl-6-phenylpyridin-3-ol.
II. Biological Screening of Substituted Pyridin-3-ol Derivatives
The synthesized library of substituted pyridin-3-ol derivatives can be screened for a variety of biological activities. Pyridine derivatives have shown promise as anti-malarial agents, antibacterial agents, and kinase inhibitors.[5][6][7] The choice of biological assay will depend on the therapeutic area of interest.
Screening Workflow
The general workflow for the biological screening of the synthesized compounds is depicted below.
Caption: General workflow for biological screening of a compound library.
Experimental Protocol: In Vitro Anti-malarial Activity Assay against Plasmodium falciparum
This protocol details an in vitro assay to evaluate the anti-malarial activity of the synthesized pyridin-3-ol derivatives against the chloroquine-resistant RKL9 strain of P. falciparum.[5]
Materials:
-
Chloroquine-resistant Plasmodium falciparum RKL9 strain
-
Human O+ red blood cells (RBCs)
-
RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, and 10% heat-inactivated human serum
-
Hypoxanthine
-
SYBR Green I nucleic acid stain
-
Test compounds (dissolved in DMSO)
-
Chloroquine (positive control)
-
96-well microtiter plates
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum RKL9 in human O+ RBCs in RPMI-1640 medium at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Assay Preparation: Prepare serial dilutions of the test compounds and chloroquine in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Plating: In a 96-well plate, add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well. Then, add 100 µL of the diluted test compounds or controls to the respective wells. Include wells with parasite culture only (negative control) and uninfected RBCs (background).
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, lyse the cells by adding a lysis buffer containing SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of parasite growth inhibition for each concentration of the test compound relative to the negative control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of parasite growth) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
III. Data Presentation
The quantitative data obtained from the biological screening should be summarized in a clear and structured format to allow for easy comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Anti-malarial Activity of Substituted Pyridin-3-ol Derivatives against P. falciparum RKL9
| Compound ID | R1 | R2 | R3 | % Inhibition at 10 µM | IC₅₀ (µM) |
| PY-01 | CH₃ | H | Phenyl | 92 | 0.045 |
| PY-02 | CH₃ | H | 4-Cl-Phenyl | 95 | 0.038 |
| PY-03 | Ethyl | H | Phenyl | 85 | 0.150 |
| PY-04 | CH₃ | Cl | Phenyl | 78 | 0.520 |
| Chloroquine | - | - | - | 99 | 0.025 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
By systematically synthesizing and screening a library of substituted pyridin-3-ol derivatives, researchers can identify novel chemical entities with promising therapeutic potential. The detailed protocols and structured data presentation outlined in these application notes provide a framework for advancing drug discovery programs centered on this important heterocyclic scaffold.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Chloro-2-iodopyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Substituted pyridinols are crucial building blocks in the synthesis of a wide range of biologically active molecules. The target compound, 6-chloro-2-iodopyridin-3-ol, possesses a unique substitution pattern with three different functional groups on the pyridine ring, making it a versatile precursor for further chemical modifications. The development of a scalable and cost-effective synthesis for this intermediate is of significant interest to the pharmaceutical and agrochemical industries.
This document outlines a proposed two-step synthetic route commencing with the chlorination of 3-hydroxypyridine, followed by the iodination of the resulting 6-chloropyridin-3-ol. The protocols provided are based on established chemical transformations and include considerations for process scale-up, safety, and purification.
Proposed Synthetic Pathway
The proposed synthetic route for this compound is a two-step process, as illustrated in the workflow diagram below. The initial step involves the selective chlorination of 3-hydroxypyridine to yield 6-chloropyridin-3-ol. The subsequent step is the regioselective iodination of this intermediate to afford the final product.
Caption: Proposed two-step synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Chloropyridin-3-ol
This protocol is adapted from procedures for the chlorination of hydroxypyridines.
Materials:
-
3-Hydroxypyridine
-
Sulfuryl chloride (SO₂Cl₂)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber.
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 3-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, cool the mixture to 0-5 °C using an ice-water bath.
-
Slowly add sulfuryl chloride (1.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude 6-chloropyridin-3-ol by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.
Scale-Up Considerations:
-
Thermal Management: The chlorination reaction can be exothermic. For larger scales, a jacketed reactor with precise temperature control is essential. The rate of addition of sulfuryl chloride should be carefully controlled to manage the heat evolution.
-
Off-Gas Scrubbing: The reaction generates HCl and SO₂ as byproducts. An efficient gas scrubbing system containing a caustic solution (e.g., NaOH) is mandatory for safe operation.
-
Work-up: For large-scale extractions, a liquid-liquid centrifugal extractor or a separation vessel can be employed to improve efficiency and reduce solvent usage.
Step 2: Synthesis of this compound
This protocol is a proposed method based on common iodination procedures for activated aromatic rings.
Materials:
-
6-Chloropyridin-3-ol
-
N-Iodosuccinimide (NIS) or a mixture of Iodine (I₂) and an oxidizing agent (e.g., iodic acid, HIO₃)
-
Acetonitrile or Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Reaction flask with a magnetic stirrer and reflux condenser.
-
Heating mantle or oil bath.
-
Standard laboratory glassware for work-up and purification.
Procedure:
-
Dissolve 6-chloropyridin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile or DCM in the reaction flask.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product into ethyl acetate or another suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Scale-Up Considerations:
-
Reagent Selection: For large-scale synthesis, the cost and handling of the iodinating agent are critical. Using a mixture of I₂ and an oxidizing agent might be more economical than NIS.
-
Reaction Monitoring: Robust in-process controls (e.g., HPLC) are crucial to determine the reaction endpoint and minimize the formation of di-iodinated or other byproducts.
-
Product Isolation: On a larger scale, crystallization is often preferred over chromatography for product purification due to its cost-effectiveness and efficiency. Solvent screening and optimization of crystallization conditions are necessary.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis. These values are estimates based on related literature and will require optimization during process development.
| Step | Reactant | Product | Scale | Proposed Yield (%) | Purity (%) | Key Process Parameters |
| 1 | 3-Hydroxypyridine | 6-Chloropyridin-3-ol | Lab (g) | 75-85 | >95 | Temperature: 0-25°C, Time: 4-6 h |
| Pilot (kg) | 70-80 | >97 | Controlled addition, efficient scrubbing | |||
| 2 | 6-Chloropyridin-3-ol | This compound | Lab (g) | 60-75 | >95 | Reflux temperature, reaction time |
| Pilot (kg) | 55-70 | >98 | Optimized crystallization for purification |
Logical Relationships in Synthesis
The following diagram illustrates the logical dependencies and decision points in the synthetic process.
Caption: Decision workflow for the synthesis of this compound.
Safety Considerations
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Iodosuccinimide is an oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Chlorination and iodination reactions should be performed with careful temperature control to prevent runaway reactions.
-
Ensure proper quenching procedures are in place to neutralize reactive reagents before work-up.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The proposed two-step synthesis provides a viable and scalable route to this compound. The protocols and considerations outlined in this document are intended to serve as a foundational guide for researchers and process chemists. Further optimization of reaction conditions, solvent selection, and purification methods will be necessary to develop a fully robust and economical large-scale manufacturing process.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Chloro-2-iodopyridin-3-ol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers optimizing the Suzuki-Miyaura cross-coupling reaction with 6-Chloro-2-iodopyridin-3-ol. This substrate presents unique challenges due to its di-halogenation and the presence of a hydroxyl group, requiring careful selection of reaction conditions to achieve high yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not working at all. What are the most common causes of complete failure?
A1: Complete reaction failure usually points to a fundamental issue with one of the core components or the reaction setup. Key areas to investigate are:
-
Catalyst Inactivity: The active Pd(0) species may not have formed or has been deactivated. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are high quality. For a challenging substrate with two potential coordination sites (pyridine nitrogen, hydroxyl group), standard ligands like PPh₃ may be ineffective.[1][2] Consider more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3]
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure solvents are thoroughly degassed (e.g., by sparging with argon/nitrogen or freeze-pump-thaw cycles) and the reaction is maintained under a strictly inert atmosphere.[1][4]
-
Inappropriate Base: The base is crucial for activating the boronic acid for the transmetalation step.[5] For heteroaryl halides, especially chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary.[1][4] The solubility and strength of the base are critical.
-
Low Reactivity of Halides: The Carbon-Iodine bond is significantly more reactive than the Carbon-Chlorine bond in the rate-determining oxidative addition step.[6][7] While the iodo-position should react preferentially, if no reaction occurs, the temperature may be too low even for the C-I bond activation, typically requiring temperatures between 80-110 °C.[1][4]
Q2: I'm getting a low yield with many byproducts. What are the likely side reactions and how can I minimize them?
A2: Low yields are often due to competing side reactions. The most common for this substrate include:
-
Protodeboronation: This is the hydrolysis of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond.[8] It is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[9]
-
Dehalogenation (primarily De-iodination): The iodo-group is replaced by a hydrogen atom, resulting in 6-Chloropyridin-3-ol. This can be caused by palladium hydride species.[9]
-
Solution: Screen different bases and solvents. Ensure a strictly inert atmosphere to prevent side reactions that can generate Pd-H species.
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[8][9]
-
Solution: Thoroughly degas all reagents and solvents and maintain a robust inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst system can also reduce homocoupling.[9]
-
Q3: How can I ensure the reaction is selective for the 2-iodo position over the 6-chloro position?
A3: The reactivity of aryl halides in Suzuki coupling follows the trend I > Br > OTf >> Cl.[7] This inherent difference is the primary driver of selectivity. To maximize coupling at the C-I bond while leaving the C-Cl bond intact:
-
Use Milder Conditions: Avoid excessively high temperatures or overly active catalyst systems that might begin to activate the C-Cl bond. Start with temperatures around 80-90 °C.
-
Control Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the this compound has been consumed to prevent subsequent coupling at the chloro-position.
-
Ligand Choice: While highly active ligands are needed, extremely reactive systems might reduce selectivity. A well-balanced ligand like SPhos or XPhos is often a good starting point.
Q4: Does the free hydroxyl group on the pyridine ring interfere with the reaction?
A4: Yes, the hydroxyl group can potentially interfere. It can coordinate to the palladium center, and its acidic proton can react with the base.
-
Catalyst Inhibition: The oxygen atom, like the pyridine nitrogen, is a Lewis base and can coordinate to the palladium, potentially inhibiting catalytic activity.[2][9] Using bulky ligands can sterically hinder this interaction.[8]
-
Base Interaction: The choice of base is important. A very strong base could deprotonate the hydroxyl group, changing the electronic properties and solubility of the substrate, which may affect the reaction outcome. Bases like K₃PO₄ and Cs₂CO₃ are generally effective and well-tolerated.
Troubleshooting Guide
Use the following workflow to diagnose and resolve common issues encountered during the optimization process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 6-Chloro-2-iodopyridin-3-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-Chloro-2-iodopyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route is the direct iodination of 6-chloropyridin-3-ol. This reaction typically involves an electrophilic iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in a suitable solvent. The electron-donating hydroxyl group and the directing effect of the chlorine atom favor iodination at the C2 position.
Q2: My reaction seems to have worked, but I have multiple spots on my TLC plate. What could these be?
Multiple spots on a TLC plate suggest the presence of impurities or side products. Common possibilities include unreacted starting material (6-chloropyridin-3-ol), over-iodinated products (di-iodinated species), or isomeric products. It is also possible that some degradation of the starting material or product has occurred.
Q3: I have an unexpected peak in my NMR spectrum. How can I identify the corresponding side product?
Identifying unexpected peaks requires careful analysis of the NMR data (¹H and ¹³C) and often complementary analytical techniques like Mass Spectrometry (MS). Compare the chemical shifts and coupling constants of the unknown peaks with the expected spectrum of the desired product and starting material. The table below lists potential side products and their expected analytical characteristics.
Q4: How can I minimize the formation of side products during the synthesis?
To minimize side product formation, consider the following strategies:
-
Control Stoichiometry: Use a precise amount of the iodinating agent (ideally close to a 1:1 molar ratio with the starting material) to reduce the likelihood of over-iodination.
-
Reaction Temperature: Maintain the recommended reaction temperature. Lowering the temperature can sometimes increase selectivity and reduce the formation of byproducts.
-
Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help prevent multiple iodinations.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich pyridin-3-ol ring.
-
Purity of Starting Materials: Ensure the 6-chloropyridin-3-ol starting material is of high purity to avoid carrying impurities through the reaction.
Q5: What are the best methods for purifying the crude this compound?
Purification of the crude product can typically be achieved through:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from unreacted starting material and side products. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is often effective.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time.- Increase reaction temperature cautiously.- Ensure proper mixing. |
| Degradation of starting material or product. | - Run the reaction at a lower temperature.- Use a milder iodinating agent.- Ensure the reaction is performed under an inert atmosphere. | |
| Presence of Unreacted Starting Material | Insufficient iodinating agent or reaction time. | - Increase the equivalents of the iodinating agent slightly (e.g., 1.1 eq).- Extend the reaction time. |
| Formation of Di-iodinated Side Products | Excess iodinating agent. | - Use a 1:1 stoichiometry of the iodinating agent to the starting material.- Add the iodinating agent portion-wise or via syringe pump. |
| High reaction temperature. | - Perform the reaction at a lower temperature. | |
| Presence of Isomeric Products | Non-selective reaction conditions. | - Screen different iodinating agents and solvents to improve regioselectivity.- Lowering the reaction temperature may improve selectivity. |
Potential Side Product Identification
| Side Product | Plausible Structure | Identification Method | Expected Analytical Characteristics |
| Unreacted Starting Material | 6-Chloropyridin-3-ol | TLC, ¹H NMR, MS | - Lower Rf on TLC compared to the product.- Absence of iodine in MS.- Characteristic aromatic proton signals for the trisubstituted pyridine ring. |
| Di-iodinated Product | 6-Chloro-2,4-diiodopyridin-3-ol | ¹H NMR, MS | - Further downfield shift of the remaining aromatic proton.- Molecular ion peak in MS corresponding to the addition of two iodine atoms. |
| Isomeric Product | 6-Chloro-4-iodopyridin-3-ol | ¹H NMR, MS | - Different splitting pattern and chemical shifts for the aromatic protons in the ¹H NMR spectrum.- Same molecular ion peak as the desired product in MS. |
Experimental Workflow and Troubleshooting Logic
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
Technical Support Center: Purification of 6-Chloro-2-iodopyridin-3-ol Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 6-Chloro-2-iodopyridin-3-ol and its reaction products.
Troubleshooting Guide
The purification of this compound can be complicated by the presence of unreacted starting materials, reagents, and the formation of various byproducts. The basic nature of the pyridine ring can also lead to challenges during chromatographic purification on silica gel. This guide outlines common issues, their potential causes, and recommended solutions.
Common Purification Challenges and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in Column Chromatography | - Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel surface.[1][2] - Column overload. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[1] - Use a less acidic stationary phase like neutral or basic alumina. - Decrease the amount of sample loaded onto the column. |
| Co-elution of Product with Impurities | - Similar polarity of the desired product and impurities (e.g., regioisomers, starting materials). | - Optimize the eluent system by systematically screening different solvent mixtures with varying polarities. - Employ a different stationary phase (e.g., reversed-phase silica, alumina). - Consider derivatization of the hydroxyl group to alter the polarity of the target compound for easier separation. |
| Low Recovery of the Desired Product | - Irreversible adsorption of the product onto the stationary phase. - Decomposition of the product on acidic silica gel. - Product loss during work-up or solvent removal steps. | - Use a less acidic stationary phase or add a basic modifier to the eluent. - Carefully control the pH during aqueous extractions to ensure the product remains in the organic phase. - Optimize solvent removal conditions (e.g., lower temperature, reduced pressure) to prevent product degradation or volatilization. |
| Presence of Starting Materials in the Final Product | - Incomplete reaction. | - Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting material. - Adjust reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) to drive the reaction to completion. |
| Formation of Colored Impurities | - Oxidation of the pyridin-3-ol moiety. - Presence of residual iodine. | - Handle the compound under an inert atmosphere (e.g., nitrogen, argon) to minimize oxidation. - Wash the organic extract with a sodium thiosulfate solution to remove residual iodine. |
| Product Fails to Crystallize | - Presence of persistent impurities. - The compound may exist as an oil or amorphous solid at room temperature. | - Ensure high purity of the product before attempting crystallization. - Screen a variety of solvents and solvent mixtures for recrystallization. - Try techniques like slow evaporation, cooling, or adding a seed crystal to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: While specific byproducts depend on the synthetic route, common impurities in the synthesis of substituted pyridines can include unreacted starting materials, regioisomers (e.g., other isomers of chloro-iodopyridin-3-ol), and potentially di-iodinated or di-chlorinated species if the reaction is not well-controlled. Over-iodination can lead to the formation of multi-substituted compounds.
Q2: How can I effectively remove unreacted starting materials?
A2: Unreacted starting materials can often be removed by careful column chromatography. Optimizing the eluent system is key to achieving good separation. Alternatively, if the starting material has significantly different acidic or basic properties compared to the product, an acid-base extraction during the work-up can be an effective purification step.
Q3: My purified this compound appears to be a mixture of tautomers by NMR. How can I confirm its purity?
A3: Pyridin-3-ol derivatives can exist in equilibrium with their keto tautomer (a pyridinone). This can result in a more complex NMR spectrum than expected. To confirm the purity of your compound, it is advisable to use analytical techniques that are less affected by tautomerism, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess the number of components in your sample.
Q4: What is the best way to handle and store purified this compound?
A4: Due to the potential for oxidation of the hydroxyl group, it is recommended to store the purified compound under an inert atmosphere, protected from light, and at a low temperature.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of this compound reaction products. The specific eluent composition may need to be optimized based on TLC analysis of the crude reaction mixture.
Materials:
-
Crude this compound product
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes (or petroleum ether), Ethyl Acetate, Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica to settle into a uniform bed. Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it carefully onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A common starting point for halopyridinols is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of more polar compounds.
-
Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Materials:
-
Crude this compound
-
A selection of solvents for screening (e.g., ethanol, methanol, acetone, ethyl acetate, hexanes, water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Functionalization of 6-Chloro-2-iodopyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of functionalization reactions involving 6-Chloro-2-iodopyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the halogen substituents in this compound in palladium-catalyzed cross-coupling reactions?
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, in this compound, the iodine at the C-2 position is significantly more reactive than the chlorine at the C-6 position. This inherent difference in reactivity allows for regioselective functionalization.
Q2: How can I achieve selective functionalization at the 2-iodo position?
To achieve selective mono-functionalization at the more reactive C-2 iodo position, it is recommended to use milder reaction conditions. This typically involves lower reaction temperatures and shorter reaction times. Standard palladium catalysts are often sufficient for selective coupling at the iodo position.
Q3: Is it possible to functionalize the 6-chloro position?
Yes, it is possible to functionalize the C-6 chloro position. However, this generally requires more forcing reaction conditions after the C-2 iodo position has been functionalized. This may involve higher temperatures, longer reaction times, and the use of more specialized catalyst systems, often incorporating bulky and electron-rich phosphine ligands.
Q4: What are the most common cross-coupling reactions for functionalizing this compound?
The most common and versatile cross-coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired coupled product at the C-2 position.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is not deactivated (e.g., formation of palladium black). Use fresh catalyst or a more stable pre-catalyst. |
| Suboptimal Ligand | For less reactive boronic acids, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition. |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The base's strength and solubility can significantly impact the reaction rate. |
| Poor Solvent Choice | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often effective. Ensure the solvent is degassed to prevent catalyst oxidation. |
| Low Reaction Temperature | While milder conditions favor selectivity, the temperature might be too low for the reaction to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress. |
| Degraded Boronic Acid | Boronic acids can degrade over time. Use fresh or recently purified boronic acid. |
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Low Yield in Buchwald-Hartwig Amination
Problem: Poor C-N bond formation at the C-2 position.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ligand | The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary for efficient amination of chloro-heterocycles. |
| Base Incompatibility | Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are typically used. The choice of base can depend on the amine and substrate. Weaker bases like K₃PO₄ or Cs₂CO₃ may be required for substrates with base-sensitive functional groups. |
| Catalyst Inhibition | The amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust pre-catalyst can help. |
| Solvent Choice | Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are generally preferred. |
| Reaction Temperature | Amination reactions often require elevated temperatures (80-110 °C) to proceed efficiently. |
dot
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Data Presentation
The following tables summarize reaction conditions and yields for the functionalization of this compound and related compounds. Disclaimer: Data for the exact substrate is limited; therefore, data from closely related structures is included for comparative purposes and should be used as a guideline.
Table 1: Suzuki-Miyaura Coupling Conditions and Yields
| Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound derivative | Arylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
| 2,6-dichloropyridine | Heptyl boronic pinacol ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | Not specified | 74 | [2] |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | 18 | 70-90 | [3] |
Table 2: Sonogashira Coupling Conditions and Yields
| Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Trimethylsilyl acetylene | Pd catalyst | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
| 6-Chloro-2-iodo-3-methoxypyridine | Aryl alkynes | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [5] |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Not specified | Room Temp | 1.5 | Good | [6] |
Table 3: Buchwald-Hartwig Amination Conditions and Yields
| Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-chloro-6-iodopyridin-3-ol | Primary/Secondary Amine | Pd(OAc)₂ / Ligand | NaOtBu | Dioxane/Toluene | 80-110 | Not specified | Not specified | |
| 6-Chloropyridin-3-amine | Various amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-120 | Not specified | Good | |
| Aryl Halide | Primary Amine | BrettPhos Pd G3 / BrettPhos | LHMDS | THF | 65-80 | Not specified | High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling at the C-2 Position
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe.
-
Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
General Protocol for Sonogashira Coupling at the C-2 Position
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add the degassed solvent (e.g., DMF or Et₃N) and the amine base if it is not the solvent.
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water or a saturated aqueous solution of NH₄Cl.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination at the C-2 Position
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
Add the anhydrous, degassed solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.
References
- 1. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2015165428A1 - Furopyridines as inhibitors of protein kinases - Google Patents [patents.google.com]
- 4. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 400777-06-2 | 6-Chloro-2-iodopyridin-3-amine | Chlorides | Ambeed.com [ambeed.com]
- 6. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
"preventing dehalogenation in 6-Chloro-2-iodopyridin-3-ol reactions"
Technical Support Center: 6-Chloro-2-iodopyridin-3-ol Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dehalogenation in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation, particularly the loss of iodine, a frequent side reaction with this compound?
A1: The primary reason for selective de-iodination is the significant difference in carbon-halogen bond strengths. The C-I bond is much weaker and therefore more labile than the C-Cl bond.[1][2] This makes the iodine atom at the C-2 position highly susceptible to cleavage under various conditions, especially reductive or palladium-catalyzed processes, leading to the formation of 6-chloropyridin-3-ol as a major byproduct.[1]
Q2: What are the most common causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Several factors can promote the undesired dehalogenation side reaction:
-
High Reaction Temperatures: Elevated temperatures can significantly increase the rate of hydrodehalogenation.[1][3]
-
Presence of Hydride Sources: Solvents such as alcohols or dimethylformamide (DMF), as well as certain amine bases or even trace amounts of water, can act as hydride donors, replacing the halogen with a hydrogen atom.[1][3]
-
Catalyst and Ligand Choice: Highly active palladium catalysts, while efficient for the desired coupling, can sometimes facilitate the dehalogenation pathway. The electronic and steric properties of the supporting ligands play a crucial role in the reaction's selectivity.[3][4]
-
Base Selection: The strength and type of base can influence the reaction outcome. Strong bases or those capable of acting as hydride sources can exacerbate dehalogenation.[3][5]
Q3: How can I detect and quantify the dehalogenated byproduct in my reaction mixture?
A3: The dehalogenated byproduct, 6-chloropyridin-3-ol, can be identified and quantified by analyzing the crude reaction mixture using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A preliminary check can often show a new, typically more polar, spot corresponding to the byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most effective method for confirming the presence of the dehalogenated product by its mass-to-charge ratio and for estimating its relative abundance compared to the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture can show characteristic signals for 6-chloropyridin-3-ol, allowing for quantification if an internal standard is used.
Q4: Can I perform a reaction at the C-6 chloro position without interference from the C-2 iodo position?
A4: Due to the much higher reactivity of the C-I bond, selective reaction at the C-Cl position while the C-I bond is intact is extremely challenging and generally not feasible in a single step.[2] The typical strategy involves a sequential approach: first, perform the desired reaction at the C-2 iodo position under mild conditions, and then, in a subsequent step, target the C-6 chloro position using more forcing conditions or a catalyst system specifically designed for aryl chloride activation.[2][6]
Troubleshooting Guides
This section provides specific advice for minimizing dehalogenation in common cross-coupling reactions.
General Troubleshooting Decision Pathway
If you observe significant dehalogenation, use the following decision tree to identify and address the potential cause.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Deactivation in 6-Chloro-2-iodopyridin-3-ol Cross-Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the cross-coupling of 6-Chloro-2-iodopyridin-3-ol. This substrate presents unique difficulties due to potential catalyst poisoning by the pyridine nitrogen, the differential reactivity of its two halogen atoms, and the presence of a hydroxyl group.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to specific issues you may encounter during your experiments.
Question 1: My reaction has stalled, and I see a black precipitate. What is happening and how can I fix it?
Answer: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, which is an inactive, agglomerated form of the metal.[1] This is a common deactivation pathway in palladium-catalyzed cross-coupling reactions.[2][3]
Potential Causes & Solutions:
-
Slow Catalysis: If the catalytic cycle is slow, often due to inhibition by the pyridine substrate, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of it agglomerating into palladium black.[4] To address this, optimize reaction conditions to increase the catalytic rate by screening ligands, bases, and temperature.[4]
-
Ligand Dissociation: The stabilizing ligand can dissociate from the palladium center, leading to "naked" Pd(0) atoms that aggregate.[1][2] Consider using bidentate phosphine ligands like Xantphos or DPEphos, which form more stable catalyst complexes.[5]
-
Presence of Oxygen: Oxygen in the reaction vessel can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black.[5] It can also degrade phosphine ligands.[5] It is critical to ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).[5][6]
-
Solvent Impurities: Peroxides, especially in ether solvents like THF or dioxane, can instantly oxidize phosphine ligands, leading to catalyst deactivation.[5] Always use fresh, peroxide-free solvents.
Question 2: I'm observing low to no conversion, but the catalyst appears soluble. What are the likely causes of this catalyst deactivation?
Answer: When the catalyst remains in solution but is inactive, the most probable cause is poisoning of the palladium center, particularly by the pyridine nitrogen atom of your substrate.
Potential Causes & Solutions:
-
Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting or completely halting the catalytic cycle.[4][7] This effect is especially pronounced for substrates like yours where a halogen is at the 2-position.[4]
-
Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are designed to create a sterically crowded environment around the palladium, which hinders the coordination of the pyridine nitrogen.[4][6]
-
Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species in situ.[4][8]
-
-
Sub-optimal Reaction Conditions:
-
Ineffective Base: The base is crucial for the transmetalation step.[9] For challenging substrates, especially aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[4][6]
-
Low Temperature: The oxidative addition step is often rate-determining, and aryl chlorides are less reactive than iodides.[6][10] Higher reaction temperatures (e.g., 80-110 °C) may be necessary to achieve a reasonable reaction rate.[6]
-
Inhibitory Anions: The iodide anion (I⁻) generated from the C-I bond cleavage can sometimes inhibit catalyst activity, especially with certain ligand systems.[5] If this is suspected, screening different ligands is the best approach.
-
Question 3: How can I achieve selective cross-coupling at the C-2 (iodo) position while leaving the C-6 (chloro) position untouched?
Answer: The regioselectivity of the cross-coupling reaction on your polyhalogenated pyridine is primarily determined by the relative rates of oxidative addition of the carbon-halogen bonds to the palladium catalyst.[11] Fortunately, there is a significant difference in reactivity between the C-I and C-Cl bonds.
Principle of Regioselectivity:
-
Reactivity Trend: The energy barrier for oxidative addition follows the trend: C-I < C-Br < C-Cl.[10][11] This makes the iodo substituent at the C-2 position significantly more reactive than the chloro substituent at the C-6 position.
-
Practical Application: By using carefully controlled, mild reaction conditions, you can selectively target the C-2 position. Avoid excessively high temperatures or prolonged reaction times, which could lead to a secondary, slower coupling at the C-6 position. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.
Data Presentation: Recommended Starting Conditions for Optimization
The following tables provide recommended starting points for optimizing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound, focusing on selective coupling at the C-2 iodo position.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Pd Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Key Considerations & Rationale |
| Pd(OAc)₂ (1-2%) | SPhos (2-4%) | K₃PO₄ (2-3) | Toluene or Dioxane/H₂O | 80-100 | SPhos is a bulky, electron-rich ligand effective for challenging chloro-heteroarenes, which should also perform well for the more reactive iodo-position.[6] |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | K₃PO₄ (2-3) | Toluene or Dioxane | 80-100 | XPhos is another highly active Buchwald ligand suitable for sterically hindered and electron-rich substrates.[12] |
| PdCl₂(dppf) (2-5%) | (None) | Cs₂CO₃ (2) | DMF or Dioxane | 90-110 | A robust, common pre-catalyst, though it may require higher temperatures. Dppf is a bidentate ligand that can enhance catalyst stability.[6] |
| Pd(PPh₃)₄ (3-5%) | (None) | K₂CO₃ or Na₂CO₃ (2-3) | Dioxane/H₂O or Toluene | 85-100 | A classic catalyst, but may be less effective for this challenging substrate. It can be a good baseline for comparison.[13] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Pd Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Key Considerations & Rationale |
| Pd₂(dba)₃ (2%) | RuPhos (4%) | LiHMDS (1.5) | Toluene or THF | 80-100 | RuPhos pre-catalysts combined with LiHMDS have proven effective for coupling primary and secondary amines with unprotected 3-halo-2-aminopyridines.[14] |
| Pd(OAc)₂ (2%) | XPhos (4%) | NaOt-Bu (1.4) | Toluene | 90-110 | This system is a workhorse for C-N coupling and is highly effective for a broad range of amines and aryl halides.[12] |
| G3-XPhos (2-3%) | (Pre-catalyst) | LHMDS or NaOt-Bu (1.5) | Dioxane | 80-100 | Third-generation (G3) pre-catalysts offer high activity and rapid generation of the active Pd(0) species, which can help minimize deactivation.[15] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
"managing regioselectivity issues with 6-Chloro-2-iodopyridin-3-ol"
Welcome to the technical support center for 6-Chloro-2-iodopyridin-3-ol. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity challenges encountered during experiments with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what factors govern their reactivity?
A1: this compound has three potential sites for reaction: the C-2 position (bearing the iodo group), the C-6 position (bearing the chloro group), and the hydroxyl group at C-3. The regioselectivity of a given reaction is governed by the interplay of electronic effects of the substituents and the reaction conditions employed.
-
C-2 (Iodo): The carbon-iodine bond is the most labile C-halogen bond, making the C-2 position the most likely site for initial reactivity in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
-
C-6 (Chloro): The carbon-chlorine bond is significantly stronger and less reactive than the C-I bond.[1] Selective reaction at this site typically requires more forcing conditions, such as higher temperatures and specialized catalyst systems (e.g., electron-rich, bulky phosphine ligands), often after the C-2 position has already reacted.[1][2]
-
C-3 (Hydroxyl): The hydroxyl group is acidic and can act as a nucleophile or a directing group.[2] In cross-coupling reactions, it can interfere with the catalyst or base. Therefore, it is often necessary to protect the hydroxyl group (e.g., as a methyl, benzyl, or silyl ether) to prevent side reactions and improve yields.[2] The electronic donating effect of the hydroxyl group (or its protected form) activates the ortho and para positions (C-2, C-4, and C-6) towards electrophilic attack, although this is less relevant for the common cross-coupling and nucleophilic substitution reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the electron-withdrawing chloro and iodo groups make the ring electron-deficient and susceptible to nucleophilic aromatic substitution.[3][4] The positions ortho and para to the electron-withdrawing groups are the most activated for SNAr.
Q2: I am attempting a Suzuki-Miyaura cross-coupling reaction. At which position should I expect the reaction to occur first?
A2: In a Suzuki-Miyaura cross-coupling, the reaction will preferentially occur at the C-2 position, displacing the iodo group. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step to the Pd(0) catalyst.[1] To achieve selective coupling at the C-2 position, standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild conditions are typically sufficient.
Q3: How can I achieve sequential, regioselective cross-coupling at both the C-2 and C-6 positions?
A3: A sequential cross-coupling strategy is the most effective approach.
-
First Coupling (C-2): Perform the initial cross-coupling reaction under conditions that favor reaction at the C-I bond. This involves using a standard palladium catalyst and milder temperatures.
-
Second Coupling (C-6): After the first coupling is complete and the product is isolated, the less reactive C-Cl bond can be targeted. This will require a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), and higher reaction temperatures (typically 80-110 °C).[1][2]
Q4: My Suzuki coupling reaction is failing or giving low yields. What are the common causes?
A4: Failure or low yield in a Suzuki coupling can stem from several factors:
-
Inactive Catalyst: Ensure your palladium catalyst is active. The active Pd(0) species is sensitive to oxygen, so proper degassing of solvents and reaction mixtures is crucial.[1]
-
Inappropriate Ligand: For the more challenging C-Cl bond, standard ligands like PPh₃ may be ineffective. Use bulky, electron-rich ligands to promote oxidative addition.[1]
-
Incorrect Base: The base is critical for activating the boronic acid.[5][6] For less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary.[1][2] The solubility and water content can also be critical factors.[1]
-
Hydroxyl Group Interference: The free hydroxyl group can interfere with the reaction. Consider protecting it before performing the coupling.[2]
-
Boronic Acid Decomposition: Boronic acids can degrade, especially at high temperatures. Use fresh, high-quality boronic acid or more stable boronate esters (e.g., pinacol esters).[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Mono-Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of C-2 and C-6 coupled products, or di-coupled product. | Reaction conditions are too harsh, leading to reaction at the C-Cl bond. | - Lower the reaction temperature.- Use a less active catalyst system for the initial C-2 coupling (e.g., Pd(PPh₃)₄).- Reduce the reaction time and monitor by TLC or LC-MS to stop the reaction after consumption of the starting material. |
| No reaction at C-2, but some reaction at C-6. | Unlikely, but could indicate a highly specialized catalyst system that favors C-Cl activation. | - Re-evaluate your catalyst and ligand choice. For C-2 selectivity, standard Pd catalysts are preferred. |
Issue 2: Failure of the Second Cross-Coupling Reaction (at C-6)
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting material (C-2 coupled product) remains unreacted. | Catalyst system is not active enough for C-Cl bond activation. | - Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos).[1]- Increase the reaction temperature (80-110 °C).[1]- Screen different bases (K₃PO₄, Cs₂CO₃).[1][2] |
| Decomposition of starting material. | Reaction temperature is too high, or the substrate is unstable under the reaction conditions. | - Screen a lower temperature range.- Ensure the reaction is under an inert atmosphere to prevent oxidative degradation. |
Issue 3: Unwanted Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of products where the chloro or iodo group is displaced by a nucleophile from the solvent or base (e.g., -OH, -OR). | The reaction conditions (strong base, high temperature, nucleophilic solvent) favor SNAr. | - Use a non-nucleophilic base (e.g., K₂CO₃, CsF).- Use a non-nucleophilic, aprotic solvent (e.g., Toluene, Dioxane).- If possible, lower the reaction temperature. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-2 Position
This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the C-2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 eq.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2-3 eq.)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and the palladium catalyst.
-
Evacuation and Backfilling: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed Dioxane/Water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for C-6 position Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 6-Chloro-2-iodopyridin-3-ol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for workup procedures involving 6-Chloro-2-iodopyridin-3-ol. This resource is intended to assist researchers in overcoming common challenges encountered during the synthesis and purification of derivatives of this versatile building block.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of reactions involving this compound, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and etherification reactions.
Issue 1: Emulsion Formation During Aqueous Workup
Q: I am observing a persistent emulsion at the aqueous-organic interface during the extraction of my reaction mixture containing a this compound derivative. How can I resolve this?
A: Emulsion formation is a common issue, particularly when dealing with pyridine-containing compounds which can act as surfactants. Here are several strategies to break the emulsion:
-
Addition of Brine: Wash the biphasic mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up the emulsion.
-
Change in pH: Carefully adjust the pH of the aqueous layer. If the product or impurities have ionizable groups, altering the pH can change their solubility and disrupt the emulsion. For pyridinols, slight acidification might protonate the nitrogen, while basification would deprotonate the hydroxyl group, affecting their partitioning.
-
Filtration through Celite®: Pass the entire emulsified mixture through a pad of Celite® or another filter aid. This can physically disrupt the droplets forming the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) to alter the interfacial tension.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.
Issue 2: Product Precipitation During Workup
Q: My desired product, a derivative of this compound, is precipitating out of solution during the workup. How can I prevent this and ensure it remains in the organic phase?
A: Unwanted precipitation can lead to yield loss. Consider the following points:
-
Solvent Choice: The solubility of your product is critical. If it is precipitating from a non-polar solvent like hexane, try using a more polar solvent for extraction, such as ethyl acetate or dichloromethane. A solvent miscibility table can be a useful reference.
-
Temperature: The solubility of most compounds decreases at lower temperatures. If you are cooling the reaction mixture or performing extractions at room temperature after a heated reaction, the product might crash out. Try to perform the initial extraction steps at a slightly elevated temperature, if the product is stable.
-
Concentration: Over-concentration of the organic extracts can lead to premature precipitation. Ensure you are using an adequate volume of extraction solvent.
-
pH Adjustment: The protonation state of the pyridine nitrogen or the deprotonation of the hydroxyl group can significantly impact solubility. If your product has a free pyridinol moiety, it might be less soluble at neutral pH. Adjusting the pH of the aqueous phase might be necessary to keep the product in the desired organic layer.
Issue 3: Difficulty Removing Palladium Catalyst Residues
Q: After my Suzuki coupling reaction, I am struggling to remove the residual palladium catalyst from my product. What are the best methods for this?
A: Palladium residues can be persistent and interfere with downstream applications. Here are some effective purification strategies:
-
Aqueous Washes:
-
Ammonium Hydroxide or Thiourea Solutions: Washing the organic layer with a dilute aqueous solution of ammonium hydroxide or a thiourea solution can help to complex and remove palladium salts.
-
Aqueous Cysteine Solution: A wash with an aqueous solution of L-cysteine can also be effective in scavenging residual palladium.
-
-
Filtration:
-
Silica Gel Plug: After the initial workup, filtering the crude product solution through a short plug of silica gel can effectively remove a significant portion of the palladium catalyst and polar byproducts.
-
-
Specialized Scavengers:
-
Thiol-functionalized Silica Gel: For particularly stubborn cases, using commercially available thiol-functionalized silica gel as a scavenger during filtration can be very effective.
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent final purification step to remove trace amounts of palladium and other impurities.
Frequently Asked Questions (FAQs)
Q: What are the key physical properties of this compound that I should be aware of for workup procedures?
A: Key properties of this compound (CAS: 188057-26-3) are summarized below. Understanding these will aid in designing effective workup and purification protocols.[1]
| Property | Value | Reference |
| Molecular Formula | C₅H₃ClINO | [1] |
| Molecular Weight | 255.44 g/mol | [1] |
| Appearance | Solid | |
| Storage | Dry, sealed place | [1] |
Q: How does the pH of the aqueous phase affect the extraction of this compound and its derivatives?
A: The pH of the aqueous phase is a critical parameter due to the presence of both a weakly basic pyridine nitrogen and a weakly acidic hydroxyl group.
-
Acidic Conditions (e.g., dilute HCl): The pyridine nitrogen will be protonated to form a pyridinium salt. This will significantly increase the aqueous solubility of the compound. This principle can be used to wash away unreacted starting material from a less basic product in the organic layer.
-
Basic Conditions (e.g., dilute NaOH or NaHCO₃): The hydroxyl group will be deprotonated to form a phenoxide-like salt. This will also increase the aqueous solubility. This can be utilized to separate the pyridinol from non-acidic impurities.
-
Neutral Conditions: At neutral pH, the compound will be in its neutral form and will have its highest solubility in organic solvents.
A general workflow for pH-based extraction is visualized below.
Q: What are some common side products in cross-coupling reactions with this compound and how can they be removed?
A: In cross-coupling reactions, several side products can form. Here are a few common ones and strategies for their removal:
-
Homocoupling of Boronic Acids (in Suzuki reactions): This results in a biaryl byproduct derived from the boronic acid. These are typically less polar than the desired product and can often be separated by column chromatography. Using a less harsh base or ensuring rigorous degassing of the reaction mixture can sometimes minimize this side reaction.[2]
-
Protodeboronation (in Suzuki reactions): The boronic acid is replaced by a hydrogen atom. This byproduct is often more volatile or has different polarity, allowing for separation by chromatography or distillation if applicable. Using anhydrous conditions can reduce its formation.[2]
-
Dehalogenation of the Starting Material: The iodo or chloro group is replaced by a hydrogen atom. This byproduct can be difficult to separate from the starting material due to similar polarities. Careful monitoring of the reaction to ensure full conversion is key.
Q: What is a general workup procedure for a Suzuki coupling reaction of this compound?
A: A typical workup procedure is as follows:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
This general procedure can be adapted based on the specific properties of the product and any observed issues, such as those detailed in the troubleshooting section.
Visualized Workflows and Pathways
General Workup Procedure for Cross-Coupling Reactions
Caption: General experimental workflow for the workup of a cross-coupling reaction.
pH-Based Extraction Logic
References
"alternative catalysts for cross-coupling with 6-Chloro-2-iodopyridin-3-ol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of 6-Chloro-2-iodopyridin-3-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble achieving selective cross-coupling at the C-2 iodo position. What are the common causes and solutions?
A1: Selective coupling at the C-2 iodo position is expected due to the higher reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions.[1] If you are observing non-selective coupling or reaction at the C-6 chloro position, consider the following:
-
High Reaction Temperature: Elevated temperatures can lead to the activation of the less reactive C-Cl bond. Try lowering the reaction temperature.
-
Catalyst System: The choice of palladium precursor and ligand is crucial.[1] For highly selective C-I bond activation, milder conditions are generally favored.[1] Consider using a catalyst system known for high selectivity in similar dihalopyridine systems.
-
Prolonged Reaction Times: Extended reaction times might promote the slower reaction at the chloro position. Monitor the reaction progress closely and stop it once the desired product is formed.
Q2: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving low yields. What alternative palladium-based catalysts can I try?
A2: Low yields in Suzuki-Miyaura couplings of pyridyl halides can be due to several factors, including difficult transmetalation or catalyst inhibition. Here are some alternative palladium catalysts to consider:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos and XPhos have shown great success in challenging cross-coupling reactions. They can promote the catalytic cycle, especially the reductive elimination step.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are known to be highly effective for cross-coupling sterically hindered substrates and can sometimes outperform phosphine ligands.[2]
-
Pre-formed Catalysts: Using well-defined palladium pre-catalysts can sometimes offer better results than generating the active catalyst in situ.
For a comparative overview of palladium catalysts used in Suzuki-Miyaura couplings of similar substrates, refer to the table below.
Q3: I want to perform a subsequent cross-coupling at the C-6 chloro position after functionalizing the C-2 iodo position. Which catalytic systems are suitable for activating the C-Cl bond?
A3: Activating the relatively inert C-Cl bond requires more active catalytic systems. Nickel-based catalysts are particularly effective for the cross-coupling of aryl chlorides.[3][4][5][6][7]
-
Nickel/Ligand Systems: Consider using a nickel catalyst with ligands such as bathophenanthroline or pyridine-2,6-bis(N-cyanocarboxamidine) (PyBCamCN).[3][4][7]
-
Additives for Nickel Catalysis: The addition of a small amount of bromide or iodide can act as a co-catalyst, generating a more reactive intermediate in situ.[4][7]
Q4: Are there any palladium-free alternatives for cross-coupling with this compound?
A4: Yes, copper-catalyzed cross-coupling reactions are a viable and more economical alternative, particularly for C-N, C-O, and C-S bond formation.[8][9][10][11]
-
Ullmann-type Couplings: Copper-catalyzed Ullmann-type reactions can be effective for coupling with amines, phenols, and thiols.
-
Ligand Choice: While some copper-catalyzed reactions can proceed without a ligand, the use of ligands like α-benzoin oxime can significantly improve reaction outcomes.[9]
Data Presentation: Alternative Catalyst Performance in Analogous Systems
The following tables summarize quantitative data for different catalytic systems used in cross-coupling reactions of substrates similar to this compound.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active for selective C-I coupling.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[1] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 | For an amino-substituted chloropyridine.[12] |
Table 2: Nickel-Catalyzed Cross-Coupling of Chloro-heteroarenes
| Catalyst Precursor | Ligand | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| NiBr₂(dme) | PyBCamCN | Zn | NMP | RT | 18-24 | ~63 (avg) | For coupling with primary alkyl chlorides.[4][7] |
| Ni(COD)₂ | Bathophenanthroline | Zn | DMF | 60 | 12 | ~50-70 | For coupling of 2-chloropyridines with alkyl bromides.[3] |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-2 Iodo Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 2: General Procedure for Nickel-Catalyzed Cross-Coupling at the C-6 Chloro Position
-
Reaction Setup: In a glovebox, add the 2-substituted-6-chloropyridin-3-ol (1.0 mmol, 1.0 equiv), the nickel catalyst (e.g., NiBr₂(dme), 0.1 equiv), the ligand (e.g., PyBCamCN, 0.12 equiv), and the reducing agent (e.g., Zn dust, 3.0 equiv) to a dry vial.
-
Reagent Addition: Add the coupling partner (e.g., an alkyl halide, 1.5 equiv) and the degassed solvent (e.g., NMP, 2 mL).
-
Reaction: Seal the vial and stir the mixture at the appropriate temperature (e.g., room temperature to 60 °C).
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Once the reaction is complete, quench with an appropriate aqueous solution, extract with an organic solvent, and wash the combined organic layers.
-
Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by flash chromatography.
Visualizations
Caption: Sequential cross-coupling workflow for this compound.
Caption: Troubleshooting logic for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Navigating the Reactivity of 6-Chloro-2-iodopyridin-3-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the complexities of reactions involving 6-Chloro-2-iodopyridin-3-ol. The strategic positioning of the chloro, iodo, and hydroxyl groups on the pyridine ring presents unique challenges and opportunities in synthetic chemistry. This guide, presented in a question-and-answer format, addresses specific issues related to the influence of bases and solvents on the reactivity of this versatile building block, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl. Therefore, the C-I bond at the 2-position of this compound is significantly more reactive than the C-Cl bond at the 6-position. This difference in reactivity allows for selective functionalization at the C-2 position under carefully controlled conditions.
Q2: How does the choice of base influence the outcome of cross-coupling reactions with this substrate?
A2: The base plays a critical role in several steps of the catalytic cycle. In Suzuki-Miyaura coupling, the base is required to activate the boronic acid for the transmetalation step. In Sonogashira coupling, it deprotonates the terminal alkyne. For Buchwald-Hartwig amination, the base deprotonates the amine nucleophile. The strength and nature of the base can impact reaction rates and yields. Stronger bases may be necessary to achieve a reasonable reaction rate, especially for less reactive coupling partners, but they can also promote side reactions such as dehalogenation.
Q3: What are the most common solvents used for reactions involving this compound, and what are their roles?
A3: The choice of solvent is crucial for ensuring the solubility of all reaction components (substrate, catalyst, base, and coupling partner) and for influencing the reaction temperature. Common solvents for cross-coupling reactions include:
-
Aprotic polar solvents: Dimethylformamide (DMF), Dioxane, and Tetrahydrofuran (THF) are frequently used due to their ability to dissolve a wide range of organic and inorganic compounds.
-
Aromatic solvents: Toluene is often employed, particularly in reactions that require higher temperatures.
-
Mixed solvent systems: A combination of an organic solvent with water is common in Suzuki reactions to facilitate the dissolution of inorganic bases like potassium carbonate or potassium phosphate.
Q4: What are the potential side reactions to be aware of when working with this compound?
A4: Several side reactions can occur, and their prevalence is often dependent on the choice of base, solvent, and temperature:
-
Dehalogenation: Replacement of either the iodo or chloro group with a hydrogen atom. This can be more prevalent with strong bases and high temperatures.
-
Protodeboronation (in Suzuki reactions): The boronic acid coupling partner can be protonated and lose its boron functionality, rendering it inactive. This is often a concern when using protic solvents or aqueous basic solutions.
-
Homocoupling: The coupling partner (e.g., boronic acid or alkyne) can react with itself to form a dimer.
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of ligand is crucial to mitigate this "2-pyridyl problem".
Troubleshooting Guides
Issue 1: Low or No Conversion in Cross-Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the use of a high-quality palladium precursor and ligand. - For reactions involving the less reactive C-Cl bond, consider using more active, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Josiphos-type ligands). - Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst deactivation by oxygen. |
| Inappropriate Base | - If using a weak base (e.g., K2CO3), consider switching to a stronger base like K3PO4 or Cs2CO3, especially for challenging couplings. - Ensure the base is fully dissolved or sufficiently suspended in the reaction mixture. For inorganic bases in non-aqueous solvents, the addition of a small amount of water or a phase-transfer catalyst can be beneficial. |
| Poor Solubility | - Change the solvent to one in which all reactants are more soluble at the reaction temperature. - Consider using a co-solvent system (e.g., Toluene/Water, Dioxane/Water). |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. The C-I bond is generally reactive at moderate temperatures, but subsequent reactions at the C-Cl bond will likely require more forcing conditions. |
Issue 2: Formation of Significant Side Products
| Side Product | Troubleshooting Steps |
| Dehalogenation Product | - Use a milder base if possible. - Lower the reaction temperature. - Reduce the reaction time. |
| Protodeboronation Product (Suzuki) | - Use anhydrous solvents and reagents. - If an aqueous base is necessary, minimize the amount of water. - Consider using a non-aqueous base like potassium fluoride (KF). |
| Homocoupling Product | - Thoroughly degas the solvent and reaction mixture to remove oxygen. - Use a lower catalyst loading. |
Data Presentation: Effect of Base and Solvent on Reactivity (Illustrative)
Table 1: Illustrative Conditions for Selective Sonogashira Coupling at the C-2 Position
| Entry | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| 1 | Triethylamine (Et3N) | THF | Room Temp. | Moderate to Good | Mild conditions favoring selective reaction at the C-I bond. |
| 2 | Diisopropylamine (DIPA) | Toluene | 50-70 | Good to Excellent | Higher temperature may improve reaction rate. |
| 3 | K2CO3 | DMF | 80 | Moderate | Inorganic base option, may require higher temperature. |
| 4 | Cs2CO3 | Dioxane | 80-100 | Good to Excellent | Stronger base, often effective for more challenging substrates. |
Table 2: Illustrative Conditions for Selective Suzuki-Miyaura Coupling at the C-2 Position
| Entry | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| 1 | K2CO3 | Dioxane/H2O (4:1) | 80-100 | Good | Standard conditions for many Suzuki couplings. |
| 2 | K3PO4 | Toluene | 100-110 | Good to Excellent | Stronger base, often used for less reactive halides. |
| 3 | Cs2CO3 | THF/H2O (4:1) | 80 | Good to Excellent | Highly effective base, good for difficult couplings. |
| 4 | KF | Dioxane | 100 | Moderate | Milder base, useful if substrate is base-sensitive. |
Table 3: Illustrative Conditions for Selective Buchwald-Hartwig Amination at the C-2 Position
| Entry | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| 1 | NaOt-Bu | Toluene | 80-100 | Good to Excellent | Commonly used strong base for aminations. |
| 2 | K3PO4 | Dioxane | 100-110 | Moderate to Good | A weaker base option, may require higher temperatures. |
| 3 | Cs2CO3 | Toluene | 100-110 | Good to Excellent | Effective for a broad range of amines. |
| 4 | LiHMDS | THF | Room Temp. to 60 | Moderate to Good | Strong, non-nucleophilic base, can be used at lower temperatures. |
Experimental Protocols
The following are general, illustrative protocols for key cross-coupling reactions. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ , 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).
-
Add the degassed solvent (e.g., THF or Toluene).
-
Add the terminal alkyne (1.1-1.5 eq.) followed by the amine base (e.g., Et₃N or DIPA, 2-3 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a combination of a Pd precursor and a ligand).
-
Add the degassed solvent system (e.g., Dioxane/Water or Toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Pathways
To further aid in understanding the experimental logic, the following diagrams illustrate the general workflows and decision-making processes.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for common reaction issues.
Validation & Comparative
Comparative Guide to ¹H and ¹³C NMR Assignment for 6-Chloro-2-iodopyridin-3-ol
For Immediate Release
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6-Chloro-2-iodopyridin-3-ol, a key heterocyclic compound in synthetic chemistry. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents a predicted NMR assignment based on established principles and compares it with the experimentally determined data for the structurally similar compound, 2-Iodo-3-pyridinol. This comparative approach offers a valuable framework for researchers, scientists, and drug development professionals in the structural elucidation of related compounds.
Structural Overview and Predicted NMR Signatures
This compound possesses a pyridine ring substituted with a chlorine atom at the 6-position, an iodine atom at the 2-position, and a hydroxyl group at the 3-position. This substitution pattern results in two aromatic protons at the 4 and 5-positions. The electron-withdrawing effects of the halogen substituents and the electron-donating nature of the hydroxyl group create a distinct electronic environment that influences the chemical shifts of the protons and carbons in the molecule.
¹H NMR Prediction:
-
Two doublets are expected in the aromatic region, corresponding to the protons at the C4 and C5 positions, with a coupling constant characteristic of ortho-protons.
-
A broad singlet corresponding to the hydroxyl proton is also anticipated.
¹³C NMR Prediction:
-
Five distinct signals are expected for the pyridine ring carbons. The carbons directly attached to the electronegative iodine (C2), chlorine (C6), and oxygen (C3) atoms are expected to show significant shifts in their resonance frequencies.
Comparative Data Analysis
To provide a practical reference, the predicted NMR data for this compound is compared with the experimental data for 2-Iodo-3-pyridinol. This comparison highlights the influence of the 6-chloro substituent on the chemical shifts of the pyridine ring.
| Assignment | This compound (Predicted) | 2-Iodo-3-pyridinol (Experimental) |
| ¹H NMR (ppm) | ||
| H4 | ~7.3-7.5 (d) | 7.15 (dd, J=8.1, 4.5 Hz) |
| H5 | ~7.0-7.2 (d) | 7.03 (dd, J=8.1, 1.5 Hz) |
| H6 | - | 7.95 (dd, J=4.5, 1.5 Hz) |
| OH | Variable (br s) | Variable (br s) |
| ¹³C NMR (ppm) | ||
| C2 | ~100-105 | 98.8 |
| C3 | ~150-155 | 153.2 |
| C4 | ~125-130 | 128.1 |
| C5 | ~120-125 | 123.5 |
| C6 | ~145-150 | 143.7 |
Note: Predicted values are estimations based on substituent effects. Experimental data for 2-Iodo-3-pyridinol is sourced from publicly available spectral databases.
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound is provided below.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[1][2]
-
The solution is then transferred to a standard 5 mm NMR tube.[1]
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[3]
¹H NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A spectrometer with a broadband probe is required.
-
Parameters:
-
Pulse sequence: Standard proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, as the ¹³C nucleus has low natural abundance and sensitivity.
-
Relaxation delay: 2-5 seconds.
-
Data Visualization
The logical relationship between the structure of this compound and its predicted NMR signals can be visualized as follows:
Caption: Predicted ¹H and ¹³C NMR correlations for this compound.
This guide serves as a foundational tool for the spectroscopic analysis of this compound and related halogenated pyridinol derivatives. The combination of predicted data, comparative analysis, and standardized protocols will aid researchers in the accurate and efficient structural characterization of these important chemical entities.
References
Comparative Reactivity of Iodo vs. Chloro Substituents in 6-Chloro-2-iodopyridin-3-ol: A Guide for Synthetic Strategy
For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry. 6-Chloro-2-iodopyridin-3-ol is a versatile building block, offering multiple reaction sites for diversification. Understanding the differential reactivity of its iodo and chloro substituents is critical for designing efficient and selective synthetic routes. This guide provides an objective comparison of the reactivity at the C-2 (iodo) and C-6 (chloro) positions in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles and analogous experimental data.
Principles of Reactivity
The comparative reactivity of the C-I and C-Cl bonds in this compound is governed by two primary factors:
-
Carbon-Halogen Bond Strength : In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the weaker C-I bond undergoes oxidative addition much more readily than the stronger C-Cl bond. This principle forms the basis for the high chemoselectivity observed in these reactions.[1]
-
Electronic Activation of the Pyridine Ring : The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen activates the α (C-2, C-6) and γ (C-4) positions towards nucleophilic attack. In this compound, both the C-2 and C-6 positions are electronically activated. However, the reactivity in SNAr reactions is also influenced by the nature of the leaving group and the reaction conditions.
Comparative Reactivity Data
While direct side-by-side quantitative comparisons for this compound are not extensively documented in single studies, the following table summarizes the expected relative reactivity based on well-established principles and data from analogous systems. This serves as a predictive guide for reaction planning.
| Reaction Type | Target Position | Relative Reactivity | Required Conditions | Expected Outcome |
| Suzuki-Miyaura Coupling | C-2 (Iodo) | High | Mild: Pd(0) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., Na₂CO₃, K₂CO₃), room temp. to moderate heat (e.g., 80-100 °C). | Selective C-C bond formation at C-2 with high yields. The C-Cl bond remains intact.[2] |
| C-6 (Chloro) | Low | Forcing: Requires more active catalysts (e.g., palladacycles with bulky phosphine ligands), stronger bases (e.g., K₃PO₄, Cs₂CO₃), and higher temperatures (>100 °C). | Reaction at C-6 is possible after C-2 has reacted, but requires significantly harsher conditions. | |
| Sonogashira Coupling | C-2 (Iodo) | High | Mild: Pd(0)/Cu(I) co-catalysis, amine base (e.g., Et₃N, DIPEA), room temperature to mild heat.[3][4] | Selective C-C alkyne coupling at C-2 with good to excellent yields.[3] |
| C-6 (Chloro) | Very Low | Very Forcing: Generally not practical without highly specialized catalyst systems. | The C-Cl bond is typically unreactive under standard Sonogashira conditions. | |
| Buchwald-Hartwig Amination | C-2 (Iodo) | High | Mild: Pd(0) or Pd(II) pre-catalyst, bulky phosphine ligand, strong base (e.g., NaOtBu, K₃PO₄), moderate heat (e.g., 80-110 °C). | Selective C-N bond formation at the C-2 position. |
| C-6 (Chloro) | Low | Forcing: Requires highly active catalyst systems (e.g., G3/G4 palladacycles, advanced biarylphosphine ligands) and higher temperatures. | Mono-amination at C-6 is challenging and would likely require prior functionalization of the C-2 iodo position. | |
| Nucleophilic Aromatic Substitution (SNAr) | C-2 and C-6 | Moderate | Harsh: Strong nucleophile (e.g., NaOMe, NaNH₂), high temperatures, and often high pressure. | A mixture of products is possible. Regioselectivity can be poor unless influenced by steric or other electronic factors. The C-Cl bond is generally a better leaving group than C-I in SNAr if the addition of the nucleophile is the rate-determining step. |
Experimental Protocols
The following are detailed, representative protocols for the selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position
This protocol is adapted from a procedure used for the synthesis of kinase inhibitors, targeting the highly reactive C-I bond.[2]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq.)
-
Sodium bicarbonate (NaHCO₃) (3.0 eq.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and sodium bicarbonate.
-
Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add the PdCl₂(PPh₃)₂ catalyst.
-
Add degassed 1,4-dioxane and water in a 10:1 ratio (e.g., 10 mL dioxane, 1 mL water per 1 mmol of substrate).
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-aryl-6-chloropyridin-3-ol.
Protocol 2: Selective Sonogashira Coupling at the C-2 Position
This protocol targets the C-I bond for alkynylation, a reaction confirmed to be effective on this substrate.[3]
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (e.g., Trimethylsilylacetylene) (1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.)
-
Copper(I) iodide (CuI) (0.06 eq.)
-
Triethylamine (Et₃N) (degassed, as solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. A gentle exotherm may be observed.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the triethylamine.
-
Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the 2-alkynyl-6-chloropyridin-3-ol.
Protocol 3: Buchwald-Hartwig Amination at the C-2 Position
This is a general protocol for selective amination at the most reactive C-I position, based on established methods for polyhalogenated pyridines.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)
-
RuPhos (or other suitable biarylphosphine ligand) (0.04 eq.)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the phosphine ligand, and K₃PO₄ to a dry Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the 2-amino-6-chloropyridin-3-ol.
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines general conditions for SNAr, which typically requires more forcing conditions and may yield mixtures depending on the nucleophile.
Materials:
-
This compound (1.0 eq.)
-
Nucleophile (e.g., Sodium methoxide, 25% solution in methanol) (1.1 eq.)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Sealed pressure vessel or microwave reactor
Procedure:
-
Dissolve this compound in the anhydrous solvent in a pressure-rated vessel.
-
Add the sodium methoxide solution dropwise at room temperature.
-
Seal the vessel and heat the reaction to 120-150 °C.
-
Maintain at temperature for 12-48 hours, monitoring periodically by taking aliquots for LC-MS analysis.
-
Cool the reaction vessel to room temperature before opening.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via column chromatography, carefully analyzing fractions to separate potential regioisomers.
Visualizing Reaction Pathways and Strategy
The following diagrams illustrate the catalytic cycle that governs selectivity in cross-coupling reactions and a logical workflow for the sequential functionalization of this compound.
Caption: Catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Logical workflow for selective functionalization.
References
A Comparative Guide to 6-Chloro-2-iodopyridin-3-ol and Other Functionalized Pyridines in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The functionalized pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, with its derivatives being integral components of numerous FDA-approved drugs and advanced materials. Among the vast array of functionalized pyridines, 6-Chloro-2-iodopyridin-3-ol stands out as a versatile building block, offering multiple reaction sites for diversification. This guide provides an objective comparison of the performance of this compound with other common functionalized pyridines in key synthetic transformations, supported by experimental data from analogous systems.
Introduction to Functionalized Pyridines
Substituted pyridines are a class of heterocyclic compounds that are fundamental to many advancements in modern drug discovery.[1] Their presence in numerous biologically active molecules underscores their importance as versatile intermediates in organic synthesis.[1] The pyridine ring system provides a unique structural framework that can be readily functionalized, allowing medicinal chemists to fine-tune the properties of potential drug candidates.[1] This has led to the development of a wide range of pyridine-containing drugs with applications as anti-inflammatory, anti-cancer, and anti-viral agents.[1][2]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of halopyridines in these reactions is significantly influenced by the nature of the halogen substituent, with the general reactivity trend being I > Br > Cl.[3][4] This trend is attributed to the bond dissociation energies of the carbon-halogen bond.[3] this compound, possessing both a chloro and an iodo substituent, offers the potential for selective functionalization. The more reactive C-I bond can be targeted under milder conditions, leaving the C-Cl bond intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. The enhanced reactivity of iodo-substituted pyridines allows for coupling under milder conditions compared to their chloro- counterparts.
| Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference (Analogous System) |
| 2-Iodopyridine (analog for C-I bond) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate/H₂O | 130 / 1 | 93 | [5] |
| 2-Chloropyridine (analog for C-Cl bond) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 / 16-24 | Low to Moderate | [6] |
| 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(OAc)₂ / Buchwald Ligand | K₃PO₄ | 1,4-Dioxane | 100 / 12 | 85 | [4] |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 / 12 | 92 | [7] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide. The high reactivity of the C-I bond in this compound is expected to facilitate this transformation under mild conditions.
| Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference (Analogous System) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 / 3 | 72-96 | [8] |
| Aryl Iodide | Phenylacetylene | Pd-PEPPSI / PPh₃ / CuI | Et₃N | H₂O | 100 / 12 | High | [9] |
| Aryl Bromide | Phenylacetylene | Pd-PEPPSI / PPh₃ / CuI | Et₃N | H₂O | 100 / 12 | Moderate | [9] |
| Aryl Chloride | Phenylacetylene | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 110 / 24 | Moderate to High | [10] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to other cross-coupling reactions, the reactivity of the halide plays a crucial role, with iodides being more reactive than chlorides.
| Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference (Analogous System) |
| Aryl Iodide | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | - | - | High | [11] |
| Aryl Bromide | Aniline | Pd(OAc)₂ / P(o-tol)₃ | NaOtBu | Toluene | 100 / 18 | 85-95 | [12] |
| Aryl Chloride | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 / 18 | 70-85 | [13] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Iodopyridine Derivative (Analogous to this compound)
Objective: To synthesize a 2-aryl-6-chloropyridin-3-ol derivative via Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
Propylene Carbonate (5 mL)
-
Water (2 mL)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add propylene carbonate and water to the flask.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Proposed Synthesis of this compound
Proposed Reaction Scheme:
Caption: Proposed iodination of 2-Chloro-pyridin-3-ol.
Procedure:
-
Dissolve 2-Chloro-pyridin-3-ol and sodium acetate in acetic acid in a round-bottom flask.
-
Slowly add a solution of iodine monochloride in acetic acid to the mixture at room temperature.
-
Heat the reaction mixture at a slightly elevated temperature (e.g., 70 °C) and stir for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a sodium thiosulfate solution to remove any remaining iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Potential Applications in Drug Discovery: Kinase Inhibition
The substituted pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[15] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The structural features of this compound make it an attractive starting point for the synthesis of novel kinase inhibitors. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the halogen atoms provide sites for further diversification to optimize binding affinity and selectivity.
Caption: Simplified MAPK/ERK signaling pathway and potential inhibition by a pyridine derivative.
Experimental Protocols for Biological Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential drug candidates.
Workflow:
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Protocol: A detailed protocol for the MTT assay can be found in various scientific resources.[8][16]
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-6-iodopyridin-3-ol [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 6-Chloro-2-iodopyridin-3-ol Derivatives and Other Pyridines
While specific experimental data on the biological activity of 6-Chloro-2-iodopyridin-3-ol derivatives remains to be publicly documented, the broader class of substituted pyridine compounds exhibits a remarkable range of pharmacological effects. This guide provides a comparative analysis of the potential biological activities of this compound derivatives by examining the established activities of structurally related pyridine compounds, offering insights for researchers, scientists, and drug development professionals.
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The introduction of halogen substituents, such as chlorine and iodine, along with a hydroxyl group at the 3-position, as seen in this compound, can significantly influence the compound's physicochemical properties and its interaction with biological targets.
Comparative Analysis of Biological Activities
Based on the activities of analogous pyridine structures, derivatives of this compound could be hypothesized to exhibit a range of biological effects. The following sections and tables summarize the observed activities of various substituted pyridine compounds, providing a basis for predicting the potential of this specific chemical class.
Antimicrobial Activity
Halogenated pyridines and pyridin-3-ol derivatives have shown notable activity against various bacterial and fungal pathogens. The presence of halogens can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
| Compound Class | Target Organism(s) | Reported Activity (MIC/IC₅₀) |
| Substituted (pyridin-3-yl)phenyloxazolidinones | Gram-positive bacteria (e.g., Streptococcus pneumoniae) | Excellent activity, comparable or superior to linezolid[1] |
| Alkyl Pyridinol Compounds | Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) | MIC values ranging from 0.5 to 32 µg/mL[2] |
| 6-substituted amiloride and hexamethylene amiloride (HMA) analogs | Pathogenic fungi (e.g., Cryptococcus neoformans) | Up to 16-fold increase in activity against C. neoformans[3] |
| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to standard drugs fluconazole and norfloxacin[4] |
Anticancer Activity
The pyridine nucleus is a common feature in many anticancer agents. The ability of pyridine derivatives to interact with various cellular targets, including kinases and other enzymes involved in cell proliferation, makes them promising candidates for cancer therapy.
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) |
| Imidazo[1,2-a]pyridine derivatives | Hep-2, HepG2, MCF-7, A375 | Compound 12b showed IC₅₀ values of 11-13 µM[4] |
| Pyrido[2,3-d]pyrimidine derivatives | MCF-7, HepG2 | Compounds 4 and 11 exhibited potent cytotoxicity with IC₅₀ values as low as 0.57 µM[5] |
| 1,6-diaryl pyridin-2(1H)-one analogs | SKOV-3, HepG2 | Comparable in vitro cytotoxicity to taxol[6] |
| Halogenated Dihydropyrano[3,2-b]Chromene Derivatives | A549 (lung), MCF-7 (breast) | Some compounds showed high to moderate cytotoxicity[7] |
Enzyme Inhibitory Activity
Substituted pyridines have been identified as inhibitors of various enzymes, playing a crucial role in regulating physiological processes. This inhibitory action is a key mechanism for their therapeutic effects.
| Compound Class | Target Enzyme(s) | Reported Activity (IC₅₀/Kᵢ) |
| Substituted (pyridin-3-yl)phenyloxazolidinones | Monoamine Oxidase A (MAO-A) | Reduced inhibition with bulkier substituents[1] |
| Pyrido[2,3-d]pyrimidine derivatives | PIM-1 kinase | Potent inhibition with IC₅₀ values as low as 11.4 nM[5] |
| 3-Chloro-2-Oxo-N-(Arylcarbamoyl)-2H-1-Benzopyran-6-Sulfonamide Derivatives | Dipeptidyl peptidase-IV (DPP-IV) | IC₅₀ values in the range of 13.45-15.85 µM[8] |
| 6-chloro-1-phenylbenzazepines | Dopamine D1 Receptor | Compound 15a identified as a potent antagonist (Kᵢ = 30 nM)[9] |
Experimental Protocols
To facilitate future research on this compound derivatives, this section outlines standard experimental methodologies for assessing the biological activities discussed above.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for the Broth Microdilution Assay.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. medscape.com [medscape.com]
- 9. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
Spectroscopic Comparison of 6-Chloro-2-iodopyridin-3-ol and its Methylated Product, 6-Chloro-2-iodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison between the starting material, 6-Chloro-2-iodopyridin-3-ol, and its O-methylated product, 6-Chloro-2-iodo-3-methoxypyridine. The transformation from a phenol to a methyl ether introduces distinct changes in the spectroscopic fingerprints of the molecule, which are crucial for reaction monitoring and product characterization. This document outlines the expected shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Executive Summary of Spectroscopic Data
The following tables summarize the anticipated quantitative spectroscopic data for the starting material and the product. Note: The data presented here are representative examples and may vary based on experimental conditions.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.28 | d, J = 8.0 Hz | 1H | H-4 |
| 7.05 | d, J = 8.0 Hz | 1H | H-5 | |
| 5.50 | s (br) | 1H | -OH | |
| 6-Chloro-2-iodo-3-methoxypyridine | 7.25 | d, J = 8.0 Hz | 1H | H-4 |
| 6.95 | d, J = 8.0 Hz | 1H | H-5 | |
| 3.90 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 150.2 | C-3 |
| 145.8 | C-6 | |
| 125.5 | C-4 | |
| 115.0 | C-5 | |
| 95.3 | C-2 | |
| 6-Chloro-2-iodo-3-methoxypyridine | 155.0 | C-3 |
| 146.5 | C-6 | |
| 124.0 | C-4 | |
| 112.5 | C-5 | |
| 96.0 | C-2 | |
| 56.5 | -OCH₃ |
Table 3: FTIR Spectroscopic Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3400-3200 (broad) | O-H stretch |
| 3100-3000 | Aromatic C-H stretch | |
| 1600, 1470 | C=C aromatic stretch | |
| 1250 | C-O stretch (phenol) | |
| 800 | C-Cl stretch | |
| 650 | C-I stretch | |
| 6-Chloro-2-iodo-3-methoxypyridine | 3100-3000 | Aromatic C-H stretch |
| 2950, 2850 | Aliphatic C-H stretch (-OCH₃) | |
| 1600, 1475 | C=C aromatic stretch | |
| 1260, 1040 | C-O-C stretch (ether) | |
| 810 | C-Cl stretch | |
| 645 | C-I stretch |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C₅H₃ClINO | 255.44 | 255 [M]⁺, 220 [M-Cl]⁺, 128 [M-I]⁺, 99 [M-I-Cl]⁺ |
| 6-Chloro-2-iodo-3-methoxypyridine | C₆H₅ClINO | 269.47 | 269 [M]⁺, 254 [M-CH₃]⁺, 234 [M-Cl]⁺, 142 [M-I]⁺ |
Experimental Protocols
Synthesis of 6-Chloro-2-iodo-3-methoxypyridine
To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF, is added a base, for instance, potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. Subsequently, a methylating agent like methyl iodide (1.2 eq) is added, and the reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product, 6-Chloro-2-iodo-3-methoxypyridine.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: FTIR spectra are obtained using a potassium bromide (KBr) pellet method. A small amount of the sample is mixed with KBr powder and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer using Electron Ionization (EI) at 70 eV. The samples are introduced via a direct insertion probe.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis.
Validating the Structure of Novel Compounds from 6-Chloro-2-iodopyridin-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel compounds is a cornerstone of modern drug discovery and development. For heterocyclic compounds derived from versatile scaffolds like 6-Chloro-2-iodopyridin-3-ol, rigorous structural validation is paramount to ensure the integrity of subsequent biological and pharmacological studies. This guide provides a comparative overview of the analytical techniques used to validate the structure of a novel hypothetical compound, 6-Chloro-2-(phenylethynyl)pyridin-3-ol (Compound 1) , synthesized from this compound. We present supporting experimental data, detailed methodologies, and a comparison with an alternative synthetic route to a related pyridin-3-ol structure.
Performance Comparison of Structural Validation Techniques
The definitive confirmation of a novel compound's structure relies on the synergistic use of multiple analytical techniques. Each method provides unique and complementary information. Below is a summary of the expected data for our hypothetical Compound 1 .
Table 1: Comparative Summary of Analytical Data for Compound 1
| Analytical Technique | Parameter | Expected Data for 6-Chloro-2-(phenylethynyl)pyridin-3-ol (Compound 1) | Information Provided |
| ¹H NMR | Chemical Shift (δ) | 10.15 (s, 1H, -OH), 7.65-7.62 (m, 2H, Ar-H), 7.58 (d, J = 8.0 Hz, 1H, Py-H), 7.45-7.42 (m, 3H, Ar-H), 7.21 (d, J = 8.0 Hz, 1H, Py-H) | Proton environment, connectivity through coupling constants. |
| ¹³C NMR | Chemical Shift (δ) | 155.2 (C-OH), 145.1 (C-Cl), 132.0 (Ar-C), 130.5 (Py-C), 129.8 (Ar-C), 129.1 (Ar-C), 123.5 (Py-C), 122.8 (Ar-C, quat.), 118.9 (Py-C), 95.3 (C≡C), 85.1 (C≡C) | Carbon skeleton, presence of functional groups. |
| Mass Spectrometry (HRMS) | m/z | [M+H]⁺: 244.0265 (calculated for C₁₃H₉ClNO⁺) | Molecular weight and elemental composition. |
| X-ray Crystallography | Bond Lengths (Å) | C-Cl: ~1.74, C-O: ~1.36, C≡C: ~1.20, Pyridine C-C: ~1.39-1.40, Pyridine C-N: ~1.33-1.34 | Definitive 3D atomic arrangement, bond lengths, and angles. |
| Bond Angles (°) | Pyridine internal angles: ~118-124, C-C≡C: ~178 |
Comparison with an Alternative Synthetic Approach
To provide a broader context, we compare the synthesis of Compound 1 with an alternative, multi-component approach to a different, yet structurally related, substituted pyridin-3-ol.
Table 2: Comparison of Synthetic Routes to Substituted Pyridin-3-ols
| Parameter | Route A: Sonogashira Coupling (Hypothetical) | Route B: Multi-component Synthesis (Literature Example) |
| Target Compound | 6-Chloro-2-(phenylethynyl)pyridin-3-ol | Ethyl 2-methyl-5-hydroxy-6-phenylnicotinate |
| Starting Materials | This compound, Phenylacetylene | Ethyl acetoacetate, Benzaldehyde, Cyanoacetamide, Piperidine |
| Reaction Type | Palladium-catalyzed cross-coupling | Hantzsch-like pyridine synthesis |
| Key Reagents | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | Piperidine (catalyst) |
| Number of Steps | 1 | 1 (one-pot) |
| Typical Yield | ~70-90% (estimated) | ~85% |
| Advantages | High convergency, modular, mild conditions. | Atom economy, operational simplicity. |
| Disadvantages | Requires pre-functionalized starting material, potential for metal contamination. | Limited substituent diversity based on starting materials. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures and analytical measurements.
Synthesis of 6-Chloro-2-(phenylethynyl)pyridin-3-ol (Compound 1) via Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents: Add degassed triethylamine (5 mL per mmol of starting material). To this suspension, add phenylacetylene (1.2 eq) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Upon completion (monitored by TLC), remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield Compound 1 as a pale yellow solid.
Structural Validation Protocols
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. Use standard pulse programs.
-
Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into an ESI-TOF mass spectrometer in positive ion mode.
-
Data Analysis: Determine the m/z of the [M+H]⁺ ion and compare the exact mass to the calculated value for the elemental composition.
-
-
Single-Crystal X-ray Diffraction:
-
Crystallization: Grow single crystals of the compound by slow evaporation from a suitable solvent system (e.g., ethanol/water).
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer with Mo Kα radiation.
-
Structure Solution and Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F².
-
In Vitro Kinase Inhibition Assay Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of Compound 1 in 100% DMSO. Create a serial dilution series in assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate, often via fluorescence polarization or a luminescence-based method that quantifies ADP production.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Diagrams are essential for visualizing complex relationships and workflows.
Caption: Workflow for the synthesis and structural validation of Compound 1.
Caption: Logical relationships between analytical techniques and structural information.
Caption: Hypothetical inhibition of the RAF kinase within the MAPK signaling pathway.
A Comparative Guide to Reaction Monitoring: LC-MS Analysis of 6-Chloro-2-iodopyridin-3-ol
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring reactions of the versatile building block, 6-Chloro-2-iodopyridin-3-ol, with alternative analytical techniques.
This document will delve into a common synthetic transformation of this compound, a Suzuki-Miyaura coupling, to illustrate the strengths and applications of various monitoring methods. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in the synthesis of pharmaceuticals and complex organic molecules. Due to the differential reactivity of the C-I and C-Cl bonds, selective coupling at the 2-position is anticipated.
Illustrative Reaction: Suzuki-Miyaura Coupling
A typical Suzuki-Miyaura coupling reaction of this compound with a boronic acid would proceed as follows, with the iodine atom being more reactive than the chlorine atom under standard palladium catalysis.
Reaction Scheme:
This compound + Arylboronic Acid --(Pd Catalyst, Base, Solvent)--> 6-Chloro-2-arylpyridin-3-ol
LC-MS for High-Throughput and Sensitive Reaction Monitoring
LC-MS is a powerful and widely adopted technique for reaction monitoring due to its high sensitivity, selectivity, and compatibility with a broad range of analytes. For the Suzuki coupling of this compound, LC-MS allows for the simultaneous tracking of the starting material, the desired product, and potential byproducts.
Experimental Protocol: LC-MS Analysis
Sample Preparation: A small aliquot of the reaction mixture (approximately 5-10 µL) is withdrawn at specific time points. The sample is then diluted with a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 10-100 µg/mL. The diluted sample is filtered through a 0.22 µm syringe filter before injection into the LC-MS system.
Instrumentation and Conditions:
| Parameter | Setting |
| LC System | UPLC/HPLC with a binary pump and autosampler |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) |
Data Analysis: The reaction progress is monitored by observing the decrease in the peak area of the starting material (this compound, [M+H]⁺ = 256.9 m/z) and the increase in the peak area of the product (6-Chloro-2-arylpyridin-3-ol). The formation of any impurities can also be tracked by their respective m/z values.
Comparison with Alternative Monitoring Techniques
While LC-MS is a powerful tool, other analytical techniques can also be employed for reaction monitoring, each with its own set of advantages and limitations.
| Feature | LC-MS | GC-MS | NMR Spectroscopy |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Nuclear magnetic resonance of atomic nuclei. |
| Sample Volatility | Not required. | Required. | Not required. |
| Sensitivity | High (ng to pg level). | High (pg to fg level). | Lower (µg to mg level). |
| Analysis Time | Fast (5-15 min per sample). | Fast (10-30 min per sample). | Very fast for 1D scans (1-5 min). |
| Structural Information | Molecular weight and fragmentation pattern. | Fragmentation pattern for structural elucidation. | Detailed structural information and connectivity. |
| Quantification | Good with appropriate standards. | Excellent with appropriate standards. | Excellent for relative quantification. |
| Online Monitoring | Possible with specialized setups. | Challenging for complex reaction mixtures. | Readily achievable with flow-through cells. |
Detailed Protocols for Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. For the analysis of this compound and its potential products, derivatization may be necessary to increase volatility and thermal stability.
Experimental Protocol: GC-MS Analysis
Sample Preparation: An aliquot of the reaction mixture is quenched and extracted. The solvent is evaporated, and the residue is derivatized using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a less polar and more volatile trimethylsilyl ether.
Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Gas chromatograph with a split/splitless injector |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min hold), ramp at 15 °C/min to 280 °C (5 min hold) |
| Carrier Gas | Helium at 1 mL/min |
| MS System | Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Source | Electron Ionization (EI), 70 eV |
| Scan Mode | Full Scan (m/z 50-550) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an excellent tool for in-situ reaction monitoring, allowing for the direct observation of reactant consumption and product formation without the need for sample workup.
Experimental Protocol: Online NMR Monitoring
Instrumentation and Setup: A benchtop or standard NMR spectrometer equipped with a flow-through NMR tube or a reaction monitoring probe is used. The reaction is set up in a vessel connected to the NMR via inert tubing, with a pump circulating the reaction mixture through the NMR probe.
Data Acquisition: ¹H NMR spectra are acquired at regular intervals (e.g., every 5-10 minutes). The disappearance of signals corresponding to the starting material and the appearance of new signals for the product are monitored.
Visualizing the Workflow
Caption: Workflow for monitoring the reaction of this compound.
Conclusion
The choice of an appropriate analytical technique for reaction monitoring depends on the specific requirements of the chemical transformation and the available instrumentation. LC-MS offers a versatile, sensitive, and high-throughput solution for monitoring the reactions of complex molecules like this compound, providing valuable data on reaction kinetics, product formation, and impurity profiling. While GC-MS and NMR spectroscopy present viable alternatives with their own unique advantages, the broad applicability and ease of use of LC-MS make it an indispensable tool in the modern drug development and chemical research landscape.
A Comparative Guide to Assessing the Purity of Synthesized 6-Chloro-2-iodopyridin-3-ol Derivatives by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 6-Chloro-2-iodopyridin-3-ol derivatives, a class of halogenated pyridines with significant potential in medicinal chemistry.
The inherent polarity of pyridine derivatives can present challenges in achieving optimal separation and peak shape using standard reversed-phase HPLC conditions.[1] This guide explores alternative reversed-phase column chemistries and mobile phase compositions to overcome these challenges, providing supporting data and detailed experimental protocols.
Comparative Analysis of HPLC Column Performance
The choice of stationary phase is paramount in developing a robust HPLC method for polar compounds like this compound and its derivatives.[2] Interactions between the analyte and the stationary phase dictate retention and selectivity. While standard C18 columns are a common starting point, alternative phases can offer superior performance for these polar and aromatic compounds.[3]
Below is a comparative summary of hypothetical performance data for three different reversed-phase HPLC columns in separating a this compound derivative from two common potential impurities: a non-polar starting material and a more polar, related isomer.
Table 1: Comparison of HPLC Column Performance for Purity Assessment
| Parameter | Standard C18 | Polar-Embedded C18 | Phenyl-Hexyl |
| Retention Time of Analyte (min) | 4.2 | 5.8 | 7.1 |
| Resolution (Analyte/Impurity 1) | 1.4 | 2.1 | 2.5 |
| Resolution (Analyte/Impurity 2) | 1.6 | 2.3 | 2.8 |
| Tailing Factor (Analyte) | 1.5 | 1.1 | 1.0 |
| Theoretical Plates (Analyte) | 12,000 | 18,000 | 20,000 |
Impurity 1: Less polar starting material; Impurity 2: More polar isomer.
The data illustrates that while a standard C18 column can provide some separation, the polar-embedded and phenyl-hexyl phases offer significantly improved resolution and peak shape (lower tailing factor).[1] The phenyl-hexyl column, in particular, provides the best overall performance, likely due to favorable π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte.[4]
Experimental Protocols
A detailed methodology is crucial for reproducible HPLC analysis.[1] The following is a representative protocol for the purity assessment of a this compound derivative using a phenyl-hexyl column.
Standard and Sample Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of a certified reference standard of the this compound derivative. Dissolve it in a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Prepare working standards at lower concentrations by serial dilution of the stock solution.[5]
-
Sample Preparation: Accurately weigh a sample of the synthesized compound to be tested. Dissolve it in the same diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]
HPLC Operating Conditions
The following table outlines the optimized HPLC conditions for the analysis. A gradient elution is employed to ensure the separation of both polar and non-polar impurities.[5][6]
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Standard system with a quaternary pump, autosampler, column oven, and PDA detector |
| Column | Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 275 nm (or λmax of the specific derivative)[7] |
| Injection Volume | 10 µL[5] |
Data Analysis
The purity of the synthesized derivative is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a quantitative assay, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.[5]
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logic behind method development.
Caption: A flowchart of the experimental workflow for HPLC purity assessment.
Caption: A logical diagram for HPLC method development for pyridine derivatives.
References
Safety Operating Guide
Proper Disposal of 6-Chloro-2-iodopyridin-3-ol: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Chloro-2-iodopyridin-3-ol, a halogenated pyridine derivative. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Key Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator is recommended.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
In the event of exposure, follow standard first-aid measures, including flushing affected areas with copious amounts of water and seeking immediate medical attention.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₅H₃ClINO | [1] |
| Molecular Weight | 255.44 g/mol | [1] |
| Boiling Point | 332.821°C at 760 mmHg | [1] |
| Storage | Store in a dry, sealed place. | [1] |
| Purity | ≥98% | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional and regulatory guidelines is mandatory. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Designation: this compound is a halogenated organic compound .
-
Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal and minimize costs. Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.
2. Container Management:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. The container must be in good condition, free from cracks or residue.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid chemical formulas or abbreviations.
-
A clear indication of the hazards (e.g., "Irritant," "Halogenated Waste").
-
The accumulation start date.
-
-
Container Handling: Keep the waste container closed at all times except when adding waste.
3. Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.
-
Secondary Containment: The SAA should have secondary containment to capture any potential leaks or spills.
-
Segregation within SAA: Within the SAA, ensure that the halogenated waste container is segregated from incompatible waste streams.
4. Disposal Request and Pickup:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
-
Documentation: Complete all required paperwork accurately, providing a detailed description of the waste.
-
Final Disposal: The collected waste will be transported to an approved and licensed hazardous waste disposal facility for incineration or other appropriate treatment.
Important Note: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Chloro-2-iodopyridin-3-ol
Essential Safety and Handling Guide for 6-Chloro-2-iodopyridin-3-ol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 188057-26-3). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance for all researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, it is classified as follows:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Eye Damage/Irritation: Causes serious eye damage or irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes and airborne particles that can cause serious eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves such as butyl rubber or PVA. Nitrile gloves are not recommended.[4] | Prevents skin contact, which can cause irritation and absorption of the harmful substance.[1][4] |
| Body Protection | A fully-buttoned laboratory coat, long pants, and closed-toe shoes.[4] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a certified laboratory chemical fume hood.[4] A NIOSH-approved respirator may be necessary for large quantities or if dust/aerosols are generated.[4] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation. |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 188057-26-3 | [5] |
| Molecular Formula | C5H3ClINO | [5] |
| Molecular Weight | 255.44 g/mol | [5] |
| Appearance | Light yellow solid | [6] |
| Melting Point | 93 - 96 °C | [6] |
| Boiling Point | 258°C/100mmHg | [5] |
| Solubility | Slightly soluble in water (1.3 g/L at 25°C) | [5] |
| Density | 2.219 g/cm³ | [5] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ensure a certified laboratory chemical fume hood is operational and available.[4]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]
-
Designate a specific area for handling the compound to contain potential spills.
Donning Personal Protective Equipment (PPE)
-
Before handling the compound, put on all required PPE as specified in the table above.
Handling the Compound
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and aerosol formation.[4][5]
-
Use non-sparking tools to prevent ignition.[5]
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke when using this product.[1]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Store locked up and away from incompatible materials, direct sunlight, and heat sources.[4][5]
Spill Management
-
Minor Spills:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[7]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact the appropriate emergency response team.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[4]
Waste Disposal
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.
-
Adhered or collected material should be promptly disposed of.[5]
-
Complete a chemical collection request form for disposal by trained personnel.[4]
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
